Product packaging for Damnacanthol(Cat. No.:CAS No. 477-83-8)

Damnacanthol

Cat. No.: B12098895
CAS No.: 477-83-8
M. Wt: 284.26 g/mol
InChI Key: ASFZQCLAQPBWDN-UHFFFAOYSA-N
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Description

Damnacanthol has been reported in Damnacanthus indicus, Damnacanthus major, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O5 B12098895 Damnacanthol CAS No. 477-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477-83-8

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-6,17-18H,7H2,1H3

InChI Key

ASFZQCLAQPBWDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1CO)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Foundational & Exploratory

Damnacanthol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damnacanthol, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and tyrosine kinase inhibitory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is predominantly found in various parts of plants belonging to the Rubiaceae family. The most notable and widely studied sources are:

  • Morinda citrifolia L. (Noni): This is the most significant and commercially viable source of this compound. It is primarily concentrated in the roots of the plant, although it has also been isolated from the fruit .[1][2][3][4][5] The concentration and yield of this compound can vary depending on the geographical location, age of the plant, and the specific part used for extraction.

  • Damnacanthus indicus C.F. Gaertn.: This plant, from which the compound derives its name, is another source of this compound. It is an evergreen shrub found in East Asia and has been used in traditional Chinese medicine.

  • Morinda elliptica : While less studied for this compound specifically, other bioactive anthraquinones have been isolated from this species, suggesting it as a potential source.

  • Hedyotis diffusa Willd.: Also known as Oldenlandia diffusa, this plant is used in traditional Chinese medicine and has been reported to contain this compound.

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through several methods, each with its own advantages in terms of yield, efficiency, and environmental impact.

Maceration

Maceration is a conventional and straightforward solid-liquid extraction technique. It involves soaking the plant material in a solvent for a specified period with occasional agitation.

Experimental Protocol:

  • Plant Material Preparation: The roots of Morinda citrifolia are collected, washed, air-dried, and ground into a fine powder.

  • Solvent Extraction: 3.0 kg of the powdered root bark is sequentially macerated three times with different solvents for 72 hours each. The typical solvent sequence, in order of increasing polarity, is hexane, chloroform, ethyl acetate, and methanol.[6]

  • Filtration and Concentration: After each maceration period, the mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to obtain the crude extract for each solvent.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, distilled solvent.

Experimental Protocol:

  • Plant Material Preparation: Dried and powdered fruit of Morinda citrifolia is used.

  • Extraction: The powdered material is placed in a thimble made of porous paper and inserted into the main chamber of the Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent (e.g., ethanol) and a condenser.[2] The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble. Once the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for a prescribed time (e.g., 6-8 hours).

  • Concentration: After extraction, the solvent is evaporated from the flask to yield the crude extract.

Subcritical Water Extraction (SWE)

Subcritical water extraction is a green and efficient method that utilizes water at elevated temperatures (100-374°C) and pressures to extract compounds. By varying the temperature and pressure, the polarity of water can be modified to mimic organic solvents.

Experimental Protocol:

  • System Setup: The extraction is performed in a continuous flow system consisting of a high-pressure pump, a heating unit, an extraction vessel, a pressure regulator, and a collection vial.

  • Extraction Parameters: Dried and powdered roots of Morinda citrifolia are packed into the extraction vessel. Subcritical water is then pumped through the vessel at a constant pressure of 4 MPa and a flow rate of 1.6 to 4 ml/min. The temperature is varied between 150 and 220°C.[7][8]

  • Collection: The extract is cooled and collected for further analysis and purification. The highest yield of this compound has been reported at a temperature of 170°C.[7][8][9]

Isolation and Purification

Following extraction, the crude extracts, which are complex mixtures of various phytochemicals, require further purification to isolate this compound.

Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture.

Experimental Protocol:

  • Column Packing: A glass column is packed with silica gel (e.g., mesh 70-230 for gravity chromatography or 230-400 for flash chromatography) as the stationary phase, using a slurry of the silica gel in a non-polar solvent like hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient elution for separating anthraquinones involves a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 19:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.[10] Another reported mobile phase for the isolation of this compound is a 50:50 mixture of dichloromethane and hexane.

  • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with pure this compound are then combined and the solvent is evaporated.

Preparative Thin Layer Chromatography (Prep TLC)

Preparative TLC is a useful technique for the purification of small quantities of compounds.

Experimental Protocol:

  • Plate Preparation: A thick layer of silica gel is coated on a glass plate.

  • Sample Application: The partially purified fraction containing this compound is dissolved in a minimal amount of a volatile solvent and applied as a narrow band near the bottom of the prep TLC plate.

  • Development: The plate is placed in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The mobile phase moves up the plate by capillary action, separating the components of the sample.

  • Visualization and Recovery: The separated bands are visualized under UV light. The band corresponding to this compound is scraped off the plate. The this compound is then extracted from the silica gel using a polar solvent like ethyl acetate or methanol. The solvent is then filtered and evaporated to yield the pure compound.[11]

Quantitative Data

The yield of this compound is highly dependent on the natural source, the extraction method, and the solvents used. The following tables summarize the available quantitative data.

Table 1: Yield of Crude Extracts from Morinda citrifolia Root by Maceration

SolventWeight of Crude Extract (g) from 3.0 kg of Root
Methanol60
Ethyl Acetate54
Chloroform38
Hexane31

Data sourced from a study on the maceration of 3.0 kg of M. citrifolia root.[6]

Table 2: Yield of Isolated this compound from Morinda citrifolia

Extraction MethodPlant PartSolvent(s)Yield of Pure this compoundReference
MacerationRootHexane3 mg from 3.0 kg of root[6]
MacerationRootSemi-polar solvents69.9 mg from 3.0 kg of root
Subcritical Water ExtractionRootWater0.722 mg/g of dried root (at 170°C)[7][9]
Soxhlet ExtractionFruitEthanolNot explicitly quantified in the reviewed literature[2]

This compound and Cellular Signaling Pathways

This compound has been identified as a potent inhibitor of several key signaling pathways implicated in diseases such as cancer and inflammation. One of the well-characterized mechanisms is its inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

This compound has been shown to inhibit the NF-κB/RIP-2/caspase-1 signaling pathway by targeting and inhibiting the activity of p56lck tyrosine kinase.[12][13] This inhibition prevents the downstream activation of NF-κB, which in turn suppresses the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

Visualizations

Experimental Workflow for this compound Isolation

Damnacanthol_Isolation_Workflow Start Morinda citrifolia (Roots or Fruit) Grinding Grinding and Drying Start->Grinding Extraction Extraction Grinding->Extraction Maceration Maceration (Hexane, Chloroform, EtOAc, MeOH) Extraction->Maceration Soxhlet Soxhlet Extraction (Ethanol) Extraction->Soxhlet SWE Subcritical Water Extraction Extraction->SWE Filtration Filtration & Concentration Maceration->Filtration Soxhlet->Filtration SWE->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification CrudeExtract->Purification ColumnChrom Column Chromatography (Silica Gel, Hexane:EtOAc gradient) Purification->ColumnChrom PrepTLC Preparative TLC ColumnChrom->PrepTLC Isolation Isolation of this compound Band PrepTLC->Isolation FinalProduct Pure this compound Isolation->FinalProduct

Figure 1: Generalized workflow for the isolation of this compound.
This compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Inhibition_by_this compound cluster_nucleus Inside Nucleus This compound This compound p56lck p56lck Tyrosine Kinase This compound->p56lck Inhibits IKK IKK Complex p56lck->IKK Activates NFkB_IkB_complex NF-κB/IκB Complex (Inactive) IkB IκB IKK->IkB Phosphorylates for degradation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation NFkB_p50_p65_nucleus Active NF-κB Transcription Transcription of Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) Inflammation Inflammation Transcription->Inflammation NFkB_p50_p65_nucleus->Transcription

Figure 2: this compound's inhibitory effect on the NF-κB pathway.

Conclusion

This guide has provided a comprehensive overview of the natural sources of this compound and detailed the primary methods for its extraction and purification. The quantitative data presented, along with the detailed experimental protocols, offer a solid foundation for researchers to embark on the isolation of this promising bioactive compound. Furthermore, the elucidation of its role in inhibiting the NF-κB signaling pathway underscores its therapeutic potential and provides a rationale for its continued investigation in drug discovery and development. The provided workflows and diagrams serve to visually summarize the key processes and mechanisms discussed.

References

Damnacanthol: A Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Damnacanthol is a naturally occurring anthraquinone found in plants of the Damnacanthus and Morinda genera. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an anthraquinone derivative with a hydroxymethyl and a methoxy group. Its systematic IUPAC name is 3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione.

cluster_this compound This compound img

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
CAS Number 477-83-8
Canonical SMILES COC1=C2C(=CC(=C1CO)O)C(=O)C3=CC=CC=C3C2=O

Physicochemical and Spectroscopic Properties

This compound presents as a yellow, crystalline solid. A summary of its key physical and chemical properties is provided in Table 2, with spectroscopic data detailed in Table 3.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Yellow needle crystal[1]
Melting Point 156-158 °C[1]
Solubility Soluble in methanol[1]

Table 3: Spectroscopic Data for this compound

Spectroscopy TypeDataSource
UV-Vis (in EtOH) λmax: 427, 282, 215 nm[1]
Infrared (IR) νmax (cm⁻¹): 3066, 2925, 1653, 1565, 1444, 1339, 1258[1]
Electron Ionization Mass Spectrometry (EI-MS) m/z: 284 [M+], 269, 251, 237, 181, 152, 139, 76[1]
¹³C NMR A spectrum is available in the PubChem database.
¹H NMR Detailed spectral data is not readily available in the cited literature.[1]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly in the context of cancer research. It has been shown to exert a cytostatic effect on T-lymphoblastic leukemia (CEM-SS) cells. The primary mechanism identified for this activity is the induction of cell cycle arrest at the G0/G1 phase.

Proposed Signaling Pathway for G0/G1 Cell Cycle Arrest

While the precise molecular targets of this compound are still under investigation, a plausible mechanism for the observed G0/G1 cell cycle arrest can be proposed based on the known roles of cell cycle regulatory proteins and the activities of structurally similar anthraquinones. The transition from the G1 to the S phase is a critical checkpoint controlled by cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, and their regulatory partners, the cyclins (e.g., Cyclin D and Cyclin E). The activity of these complexes is negatively regulated by CDK inhibitors (CKIs) such as p21 and p27. It is hypothesized that this compound may upregulate the expression of CKIs or downregulate the expression of G1 cyclins, leading to the inhibition of CDK activity. This prevents the phosphorylation of the retinoblastoma protein (pRb), which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.

G0_G1_arrest cluster_pathway Proposed Mechanism of this compound-Induced G0/G1 Arrest cluster_inactive This compound This compound CyclinD Cyclin D This compound->CyclinD (inhibition) CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates pRb_E2F pRb-E2F Complex CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_Arrest G0/G1 Arrest pRb_E2F->G1_Arrest

Figure 2: Proposed signaling pathway for this compound-induced G0/G1 cell cycle arrest.

Experimental Protocols

Isolation and Characterization of this compound from Morinda citrifolia Roots

The following is a generalized protocol for the isolation and characterization of this compound, synthesized from various literature sources.

isolation_workflow cluster_workflow Isolation and Characterization Workflow start Plant Material (Dried, powdered Morinda citrifolia roots) extraction Solvent Extraction (Maceration with methanol, ethyl acetate, chloroform, or hexane) start->extraction filtration Filtration and Evaporation (To obtain crude extract) extraction->filtration chromatography Chromatographic Separation (Column chromatography or preparative TLC) filtration->chromatography purification Purification (Recrystallization) chromatography->purification characterization Structural Characterization (UV-Vis, IR, MS, NMR) purification->characterization end Pure this compound characterization->end

References

The Pharmacological Profile of Damnacanthal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damnacanthal, a naturally occurring anthraquinone predominantly isolated from the roots of Morinda citrifolia (Noni), has emerged as a promising bioactive compound with a diverse pharmacological portfolio.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of damnacanthal, with a particular focus on its anti-inflammatory, anti-tumorigenic, and anti-angiogenic activities. We delve into the molecular mechanisms underpinning these effects, summarizing key signaling pathways, and present collated quantitative data from various in vitro and in vivo studies. Detailed experimental methodologies for pivotal assays are provided to facilitate reproducibility and further investigation. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Damnacanthal (3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde) is a key phytochemical constituent of Morinda citrifolia, a plant with a long history of use in traditional medicine.[1][2] Scientific investigations have begun to elucidate the molecular basis for its therapeutic effects, revealing a compound with multi-faceted pharmacological actions.[2] This guide synthesizes the current understanding of damnacanthal's biological activities, offering a technical foundation for its potential development as a therapeutic agent.

Anti-inflammatory Activity

Damnacanthal has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[3][4]

Mechanism of Action: Inhibition of NF-κB Pathway

In inflammatory conditions, the transcription factor NF-κB is a pivotal mediator, orchestrating the expression of pro-inflammatory genes. Damnacanthal has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB.[3][4] This inhibitory action leads to the downregulation of several key inflammatory mediators, including:

  • Pro-inflammatory Cytokines: Damnacanthal suppresses the expression of various pro-inflammatory cytokines.[3]

  • Cyclooxygenase-2 (COX-2): By inhibiting NF-κB, damnacanthal reduces the expression of COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain.[3]

  • Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS, which produces nitric oxide, a key inflammatory molecule, is also downregulated by damnacanthal.[3]

NF_kB_Inhibition_by_Damnacanthal LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Damnacanthal Damnacanthal Damnacanthal->NFkB_Activation Inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Figure 1: Damnacanthal's inhibition of the NF-κB signaling pathway.
In Vivo Evidence

Animal studies have corroborated the anti-inflammatory effects of damnacanthal. In models of paw and ear edema in rats and mice, administration of damnacanthal resulted in a significant suppression of the inflammatory response.[3][4]

Anti-tumorigenic Activity

A substantial body of research points to the potent anti-cancer properties of damnacanthal across a range of cancer cell types, including colorectal, breast, liver, and leukemia.[5][6][7][8][9] Its anti-tumorigenic effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

Induction of Apoptosis

Damnacanthal has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5][7][8]

  • Caspase Activation: In colorectal cancer cells, damnacanthal treatment leads to an increase in caspase activity, key executioner enzymes in the apoptotic cascade.[5] Similarly, in breast cancer cells, it stimulates the activation of caspase-7.[7]

  • NAG-1 Upregulation: Damnacanthal induces the expression of the pro-apoptotic protein Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), also known as GDF15.[5][10] This induction is mediated through the activation of the transcription factor C/EBPβ via the ERK kinase pathway.[5]

  • p53 and p21 Activation: In MCF-7 breast cancer cells, damnacanthal has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[7] This leads to cell cycle arrest and apoptosis.

Apoptosis_Induction_by_Damnacanthal Damnacanthal Damnacanthal ERK_Pathway ERK Pathway Damnacanthal->ERK_Pathway p53 p53 Expression Damnacanthal->p53 Caspase_Activation Caspase Activation Damnacanthal->Caspase_Activation CEBPb C/EBPβ ERK_Pathway->CEBPb NAG1 NAG-1 (GDF15) Expression CEBPb->NAG1 Apoptosis Apoptosis NAG1->Apoptosis p21 p21 Expression p53->p21 p21->Apoptosis Caspase_Activation->Apoptosis

Figure 2: Signaling pathways involved in damnacanthal-induced apoptosis.
Cell Cycle Arrest

Damnacanthal can halt the proliferation of cancer cells by inducing cell cycle arrest.[6][7]

  • G1 Phase Arrest: In MCF-7 breast cancer cells, damnacanthal treatment leads to an accumulation of cells in the G1 phase of the cell cycle.[7]

  • Downregulation of Cyclin D1: Damnacanthal has been observed to downregulate the expression of cyclin D1, a key protein involved in the G1 to S phase transition, in colorectal cancer cells.[6][11]

Inhibition of Oncogenic Signaling

Damnacanthal has been identified as an inhibitor of several key kinases and signaling pathways that are often dysregulated in cancer.

  • p56lck Tyrosine Kinase: Damnacanthal is a potent and selective inhibitor of the p56lck tyrosine kinase, which plays a role in T-cell signaling and has been implicated in leukemia.[12]

  • c-Met Kinase: It also inhibits the c-Met receptor tyrosine kinase, which is involved in cell proliferation, survival, and invasion in hepatocellular carcinoma cells.[8] Inhibition of c-Met by damnacanthal leads to a decrease in downstream Akt phosphorylation.[8]

  • Multi-kinase Inhibition: Damnacanthal has been described as a multi-kinase inhibitor, targeting several kinases involved in angiogenesis, including vascular endothelial growth factor receptor-2 (VEGFR-2) and focal adhesion kinase (FAK).[13][14]

  • LIM-kinase Inhibition: Damnacanthal is an effective inhibitor of LIM-kinase (LIMK1), which is involved in regulating actin dynamics and is crucial for cell migration and invasion.[15]

Kinase_Inhibition_by_Damnacanthal cluster_downstream Downstream Effects Damnacanthal Damnacanthal p56lck p56lck Damnacanthal->p56lck cMet c-Met Damnacanthal->cMet VEGFR2 VEGFR-2 Damnacanthal->VEGFR2 FAK FAK Damnacanthal->FAK LIMK1 LIMK1 Damnacanthal->LIMK1 Tcell_Signaling T-cell Signaling p56lck->Tcell_Signaling Proliferation_Invasion Proliferation & Invasion cMet->Proliferation_Invasion Angiogenesis Angiogenesis VEGFR2->Angiogenesis FAK->Angiogenesis Cell_Migration Cell Migration LIMK1->Cell_Migration

Figure 3: Damnacanthal as a multi-kinase inhibitor.
Quantitative Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[16][17][18][19] The IC50 values for damnacanthal against various cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Duration (h)Reference
HCT-116Colorectal Carcinoma29.38 ± 3.3124[6]
HCT-116Colorectal Carcinoma21.02 ± 2.2148[6]
HCT-116Colorectal Carcinoma19.14 ± 0.7172[6]
SW480Colorectal Carcinoma>100 (at 4 days)96[5]
MCF-7Breast Cancer8.2 µg/ml (~27.7 µM)72[7]
MCF-7Breast Cancer3.80 ± 0.57-[20]
K-562Chronic Myelogenous Leukemia5.50 ± 1.26-[20]
Hep G2Hepatocellular Carcinoma4.2 ± 0.2-[8]
CEM-SST-lymphoblastic Leukemia10 µg/mL (~33.8 µM)-[21]

Table 1: In Vitro Cytotoxicity of Damnacanthal against Various Cancer Cell Lines.

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Damnacanthal has been identified as a potent inhibitor of angiogenesis.[13][14]

Mechanism of Action

The anti-angiogenic effects of damnacanthal are attributed to its ability to inhibit multiple key steps in the angiogenic process:

  • Inhibition of Tubulogenesis: Damnacanthal disrupts the formation of tube-like structures by endothelial cells, a crucial step in vessel formation.[14]

  • Inhibition of Endothelial Cell Proliferation and Survival: It inhibits the growth and promotes the death of endothelial cells.[14]

  • Inhibition of Endothelial Cell Migration: The migration of endothelial cells, necessary for the extension of new blood vessels, is also impeded by damnacanthal.[14]

  • Inhibition of Extracellular Matrix Remodeling Enzymes: Damnacanthal can inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2, which are essential for the degradation of the extracellular matrix to allow for cell migration and vessel formation.[8][14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on damnacanthal.

Cell Viability and Proliferation Assays
  • MTT Assay:

    • Seed cells in 96-well plates at a specified density and allow them to adhere overnight.

    • Treat the cells with various concentrations of damnacanthal or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).[6][7]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6]

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Damnacanthal (various concentrations) Start->Treatment MTT_Addition Add MTT Solution & Incubate Treatment->MTT_Addition Solubilization Solubilize Formazan Crystals MTT_Addition->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis

Figure 4: General workflow for an MTT cell viability assay.
Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with damnacanthal for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

  • Caspase Activity Assay:

    • Lyse the damnacanthal-treated and control cells.

    • Incubate the cell lysates with a specific caspase substrate (e.g., for caspase-3/7) that releases a fluorescent or colorimetric signal upon cleavage.[5]

    • Measure the signal using a fluorometer or spectrophotometer.

    • Quantify the caspase activity relative to a standard or the control group.

Western Blot Analysis
  • Prepare total protein lysates from damnacanthal-treated and control cells.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cyclin D1, p53, p21, cleaved caspases) overnight at 4°C.[6][7]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

Damnacanthal exhibits a remarkable range of pharmacological activities, positioning it as a compelling candidate for further preclinical and clinical investigation. Its well-defined mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, cancer, and angiogenesis, provide a strong rationale for its therapeutic potential. The quantitative data presented in this guide underscore its potency, while the detailed experimental protocols offer a roadmap for future research endeavors. As our understanding of the intricate molecular targets of damnacanthal continues to expand, so too will the opportunities for its development into a novel therapeutic agent for a variety of human diseases.

References

The Dawn of Damnacanthal: An In-depth Guide to its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damnacanthal, a naturally occurring anthraquinone, has emerged as a compound of significant interest in oncological research. First identified in the plant genus Damnacanthus, its primary contemporary sources are the roots of Morinda citrifolia (Noni) and Morinda elliptica. Early investigations into its biological activity revealed potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the foundational research on Damnacanthal, detailing its initial isolation, characterization, and the key experimental findings that established its anti-cancer potential. Particular focus is given to the elucidation of its mechanism of action, primarily centered on the induction of apoptosis and cell cycle arrest through the p53 signaling pathway. This document synthesizes quantitative data from seminal studies, presents detailed experimental protocols for its isolation and evaluation, and visualizes the core biological pathways and workflows as understood from this early research.

Early Discovery and Isolation

Damnacanthal was originally isolated from the plant Damnacanthus major.[1] While this marked its entry into the scientific literature, much of the subsequent and more detailed research has been conducted on Damnacanthal extracted from the roots of Morinda species, which are more abundant sources. The synthesis of Damnacanthal was first reported by Hirose in 1960, providing a crucial reference for its chemical structure and properties.[2]

Natural Sources
  • Primary Sources: Roots of Morinda citrifolia (Noni) and Morinda elliptica.[2][3]

  • Original Source: Damnacanthus major.[1]

Experimental Protocols

The following sections detail the methodologies employed in the early isolation, purification, and biological evaluation of Damnacanthal.

Isolation and Purification from Plant Material

Early methods for obtaining Damnacanthal relied on classical phytochemical extraction and purification techniques.

Protocol 1: Soxhlet Extraction [4][5]

  • Preparation: The roots of Morinda citrifolia are washed, dried, and ground into a fine powder.

  • Extraction: The powdered root material (approximately 100-200 g) is placed in a cellulose thimble and loaded into a Soxhlet apparatus.

  • Solvent: Ethanol is used as the extraction solvent.

  • Process: The solvent is heated to its boiling point, and the vapor is condensed, allowing the solvent to percolate through the plant material continuously for several hours (typically 6-8 hours). This process is repeated until the extraction is complete, indicated by the solvent in the siphon arm becoming colorless.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is subjected to column chromatography using silica gel (60-120 mesh) as the stationary phase. Elution is performed with a gradient of solvents, such as a mixture of ethanol and water, to separate the fractions.

  • Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing Damnacanthal.

  • Final Product: Fractions containing pure Damnacanthal are combined and evaporated to yield the final crystalline compound.

Protocol 2: Maceration [6]

  • Preparation: Air-dried and ground roots of Morinda elliptica are used.

  • Extraction: The powdered material is soaked in methanol at room temperature for 72 hours, with occasional agitation.

  • Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated using a rotary evaporator.

  • Purification: The resulting crude extract is purified using column chromatography followed by preparative TLC to isolate pure Damnacanthal.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a fundamental method used to quantify the cytotoxic effects of Damnacanthal.[7][8]

  • Cell Seeding: Cancer cells (e.g., MUM-2B melanoma cells) are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: Cells are treated with various concentrations of Damnacanthal (e.g., 0, 1, 2.5, 5, 10, 20 µM) and incubated for specified durations (e.g., 12, 24, or 48 hours).[7]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[7]

  • Incubation: The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: The supernatant is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[7][8]

  • Absorbance Reading: The optical density (OD) is measured using a microplate reader at a wavelength of 490 nm.[7] Cell viability is calculated as a percentage relative to the untreated control cells.

Cell Cycle Analysis via Flow Cytometry

To determine the effect of Damnacanthal on the cell cycle, flow cytometry with propidium iodide (PI) staining was employed.[9][10]

  • Cell Treatment: Cells are treated with Damnacanthal at a specific concentration (e.g., its IC₅₀ value) for a set time period (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol while vortexing gently. Cells are stored at 4°C for at least two hours.[11]

  • Staining: The fixed cells are washed again with PBS and then resuspended in a staining buffer containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[10][11]

  • Incubation: The cells are incubated in the staining solution in the dark, typically for 30-40 minutes at 37°C.[12]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Quantitative Data Summary

The cytotoxic efficacy of Damnacanthal has been quantified across various human cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a key metric.

Cell LineCancer TypeIC₅₀ ValueTreatment DurationReference
MCF-7 Breast Cancer8.2 µg/mL72 hours[3]
MCF-7 Breast Cancer3.80 ± 0.57 µMNot Specified[13]
CEM-SS T-lymphoblastic Leukemia10 µg/mL72 hours[2]
K-562 Myelogenous Leukemia5.50 ± 1.26 µMNot Specified[13]
DLA Dalton's Lymphoma Ascites50-75 µg/mL (estimated)Not Specified[5]
MUM-2B MelanomaDose- and time-dependent inhibition observed at 0-20 µM12, 24, 48 hours[7]

Mechanism of Action: Signaling Pathways

Early research consistently pointed towards Damnacanthal's ability to induce programmed cell death (apoptosis) and halt the cell division cycle. The tumor suppressor protein p53 was identified as a central mediator of these effects.

The p53-Mediated Apoptotic Pathway

In response to cellular stress, such as that induced by Damnacanthal, the p53 protein is stabilized and activated.[14] Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic genes. A critical target in this pathway is the gene CDKN1A, which codes for the protein p21.[14][15] The p21 protein, a cyclin-dependent kinase inhibitor, plays a crucial role in arresting the cell cycle, typically at the G1/S checkpoint, which prevents cells with damaged DNA from proliferating.[14] This cell cycle arrest provides time for DNA repair, but if the damage is too severe, p53 can trigger apoptosis.[14][16]

p53_pathway cluster_0 Cellular Stress Response cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes Damnacanthal Damnacanthal Stress Cellular Stress (e.g., DNA Damage) Damnacanthal->Stress p53 p53 Activation (Stabilization) Stress->p53 p21_gene p21 Gene Transcription p53->p21_gene Upregulates Bax_gene Pro-Apoptotic Genes (e.g., Bax) p53->Bax_gene Upregulates CellCycleArrest G1/S Phase Cell Cycle Arrest p21_gene->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) Bax_gene->Apoptosis experimental_workflow cluster_extraction Phase 1: Isolation cluster_evaluation Phase 2: Biological Evaluation cluster_mechanism Phase 3: Mechanism of Action plant Plant Material (Morinda sp. Roots) extraction Solvent Extraction (Soxhlet / Maceration) plant->extraction purification Chromatographic Purification (Column, TLC) extraction->purification damnacanthal Pure Damnacanthal purification->damnacanthal mtt Cytotoxicity Screening (MTT Assay) damnacanthal->mtt cell_lines Cancer Cell Lines cell_lines->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis_assay Apoptosis Assays ic50->apoptosis_assay pathway Identify Signaling Pathway (p53 activation) cell_cycle->pathway apoptosis_assay->pathway

References

The Mechanism of Action of Damnacanthol in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract Damnacanthal is a naturally occurring anthraquinone compound isolated from the roots of Morinda citrifolia (Noni).[1] Traditionally used in herbal medicine, Damnacanthal has emerged as a potent anti-cancer agent with demonstrated efficacy against a range of malignancies, including breast, colorectal, liver, and leukemia cell lines.[2][3] Its mechanism of action is multifaceted, targeting several critical signaling pathways to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis. This technical guide provides an in-depth analysis of the molecular pathways modulated by Damnacanthal, summarizes key quantitative efficacy data, and details the experimental protocols used to elucidate its anti-neoplastic functions. The document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Core Anticancer Mechanisms of Damnacanthol

Damnacanthal exerts its anticancer effects through three primary mechanisms: the induction of programmed cell death (apoptosis), the halting of the cell division cycle, and the inhibition of processes essential for tumor spread and growth.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating malignant cells. Damnacanthal activates this process through several distinct, cell-type-specific signaling cascades.

  • The p21/p53/Bax Pathway in Breast Cancer: In human breast cancer cells (MCF-7), Damnacanthal enhances the expression of the p21 protein.[1] This sustained activation of p21 leads to the transcriptional upregulation of the tumor suppressor p53.[1] Activated p53 subsequently increases the expression of the pro-apoptotic protein Bax, which in turn activates executioner caspases, such as caspase-7, culminating in apoptosis.[1]

  • The ERK/C/EBPβ/NAG-1 Pathway in Colorectal Cancer: In colorectal cancer cells (HCT-116), Damnacanthal activates the Extracellular signal-Regulated Kinase (ERK) pathway.[4] This leads to the enhanced expression of the transcription factor C/EBPβ, which directly binds to the promoter of the Nonsteroidal anti-inflammatory activated gene-1 (NAG-1) and activates its transcription.[4][5] The resulting increase in the pro-apoptotic NAG-1 protein leads to elevated caspase-3/7 activity and apoptosis.[4]

  • The c-Met/Akt Pathway in Hepatocellular Carcinoma: Damnacanthal has been shown to inhibit the phosphorylation of the c-Met receptor tyrosine kinase in Hep G2 hepatocellular carcinoma cells.[6] This inhibition prevents the activation of the downstream pro-survival protein Akt, a key regulator of cell survival and proliferation.[6][7] The suppression of the c-Met/Akt signaling axis contributes to the induction of apoptosis, evidenced by a significant increase in the sub-G1 cell population.[6]

Induction of Cell Cycle Arrest

By interfering with the cell cycle, Damnacanthal prevents cancer cells from proliferating uncontrollably.

  • G1/G0 Phase Arrest: In MCF-7 breast cancer cells, treatment with Damnacanthal leads to a significant accumulation of cells in the G1 phase of the cell cycle.[1] Similarly, in T-lymphoblastic leukemia (CEM-SS) cells, it causes a cytostatic effect by inducing arrest at the G0/G1 phase.[8][9] This arrest is correlated with a marked downregulation of cyclin D1, a key protein required for progression through the G1 phase.[2][10]

Inhibition of Metastasis and Angiogenesis

Damnacanthal also targets the broader tumor microenvironment and the ability of cancer cells to spread.

  • Anti-Metastatic Effects: The compound has been shown to inhibit the migration and invasive potential of cancer cells.[4][6] One mechanism contributing to this is the inhibition of matrix metalloproteinase-2 (MMP-2) secretion, an enzyme crucial for the degradation of the extracellular matrix during invasion.[7]

  • Anti-Angiogenic Effects: Damnacanthal is a potent multi-kinase inhibitor that targets several kinases involved in angiogenesis, the formation of new blood vessels that supply tumors.[11] Key targets include the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Focal Adhesion Kinase (FAK), making it a strong inhibitor of angiogenesis.[11][12]

Quantitative Efficacy Data

The cytotoxic and growth-inhibitory effects of Damnacanthal have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 ValueCitation(s)
MCF-7 Breast Adenocarcinoma8.2 µg/mL[1]
3.80 ± 0.57 µM[13][14][15]
HCT-116 Colorectal Carcinoma21.02 ± 2.21 µM (48h)[10]
0.74 ± 0.06 µM (72h)[16][17]
Hep G2 Hepatocellular Carcinoma4.2 ± 0.2 µM[6]
HL-60 Promyelocytic Leukemia21.1 ± 1.0 µM[6]
HT-1080 Fibrosarcoma15.8 ± 1.4 µM[6]
K-562 Chronic Myelogenous Leukemia5.50 ± 1.26 µM[13][14][15]
CEM-SS T-lymphoblastic Leukemia10 µg/mL[9]
p56lck Kinase Tyrosine Kinase46 nM (autophosphorylation)[18]

The effect of Damnacanthal on cell cycle progression is demonstrated by the shift in cell population distribution.

Cell Cycle PhaseControl (MCF-7)Damnacanthal (8.2 µg/mL, 72h)Citation(s)
G1 -~80%[1]
S -~5%[1]
G2 -~8%[1]

Key Signaling Pathways Visualized

The following diagrams illustrate the core signaling pathways modulated by Damnacanthal.

p53_pathway damnacanthal Damnacanthal p21 p21 damnacanthal->p21 enhances expression p53 p53 p21->p53 activates bax Bax p53->bax induces transcription cas7 Caspase-7 bax->cas7 activates apoptosis Apoptosis cas7->apoptosis

Damnacanthal-induced p21/p53 apoptotic pathway in breast cancer.[1]

ERK_pathway damnacanthal Damnacanthal erk ERK Pathway damnacanthal->erk activates cebpb C/EBPβ erk->cebpb enhances expression nag1 NAG-1 cebpb->nag1 activates transcription cas37 Caspase-3/7 nag1->cas37 promotes activation apoptosis Apoptosis cas37->apoptosis

Damnacanthal-induced ERK/NAG-1 apoptotic pathway in colorectal cancer.[4]

cMet_pathway damnacanthal Damnacanthal cmet c-Met Receptor damnacanthal->cmet inhibits phosphorylation akt Akt damnacanthal->akt inhibits phosphorylation cmet->akt activates (p-Akt) survival Cell Survival & Proliferation akt->survival

Inhibition of the pro-survival c-Met/Akt pathway by Damnacanthal.[6]

Experimental Methodologies

The mechanisms of Damnacanthal have been elucidated using a standard set of in vitro cell-based assays.

workflow cluster_assays Downstream Assays cytotoxicity Cytotoxicity (MTT) apoptosis Apoptosis (AO/PI, Annexin V) cell_cycle Cell Cycle (PI Staining) protein Protein Analysis (Western Blot) migration Migration (Wound Healing) seed Seed Cancer Cells in Culture Plates treat Treat with Damnacanthal (Dose-Response / Time-Course) seed->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate harvest Harvest Cells (Trypsinization / Lysis) incubate->harvest harvest->cytotoxicity harvest->apoptosis harvest->cell_cycle harvest->protein harvest->migration

References

The Inhibitory Action of Damnacanthol on p56lck Tyrosine Kinase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damnacanthol, a naturally occurring anthraquinone, has emerged as a potent and selective inhibitor of the p56lck (Lck) tyrosine kinase, a critical enzyme in T-cell signaling and activation. This technical guide synthesizes the current understanding of this compound's inhibitory effects on p56lck, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The information provided herein is intended to support further research and development of this compound and its analogs as potential therapeutic agents targeting Lck-mediated pathologies.

Introduction to p56lck and this compound

The lymphocyte-specific protein tyrosine kinase (p56lck or Lck) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes and natural killer cells. It plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and differentiation. Dysregulation of Lck activity is implicated in various autoimmune diseases and certain cancers, making it an attractive target for therapeutic intervention.

Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia (Noni), has been identified as a highly potent and selective inhibitor of p56lck tyrosine kinase activity.[1][2][3] Its ability to modulate Lck function underscores its potential as a lead compound for the development of novel immunomodulatory and anti-cancer drugs.

Quantitative Inhibition Data

The inhibitory potency of this compound against p56lck has been quantified through in vitro kinase assays. The following tables summarize the key inhibitory concentrations (IC50) and provide a comparison of its selectivity against other kinases.

Table 1: Inhibitory Potency of this compound against p56lck

Assay TypeSubstrateIC50 ValueReference
Autophosphorylationp56lck17 nM[1]
Exogenous Peptide PhosphorylationPoly(Glu,Tyr) 4:1620 nM[1]

Table 2: Selectivity Profile of this compound

Kinase FamilyKinaseSelectivity (Fold-increase in IC50 vs. p56lck)Reference
Src Family Kinasesp60src7-20[1]
p59fyn7-20[1]
Receptor Tyrosine KinasesFour unspecified> 40[1]
Serine/Threonine KinasesProtein Kinase A> 100[1]
Protein Kinase C> 100[1]

Mechanism of Inhibition

Kinetic studies have elucidated the mechanism by which this compound inhibits p56lck. The data indicates a mixed non-competitive inhibition with respect to ATP and a competitive inhibition with respect to the peptide substrate.[1] This suggests that this compound binds to a site on the enzyme that is distinct from the ATP-binding pocket and overlaps with the substrate-binding domain.

G cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibition Mechanism p56lck p56lck (Enzyme) Inhibited_Complex p56lck-Damnacanthol Complex (Inactive) Phosphorylated_Peptide Phosphorylated Peptide p56lck->Phosphorylated_Peptide Phosphorylation ATP ATP ATP->p56lck Binds to ATP Pocket Peptide Peptide Substrate Peptide->p56lck Binds to Substrate Site This compound This compound This compound->p56lck Binds Competitively at Peptide Site This compound->p56lck Binds Non-competitively (Mixed) vs. ATP

Caption: Mechanism of this compound inhibition on p56lck.

Downstream Signaling Pathway Inhibition

This compound's inhibition of p56lck has been shown to suppress downstream signaling cascades, notably the NF-κB/RIP-2/caspase-1 pathway in mast cells.[4][5] This pathway is crucial for the expression of pro-inflammatory cytokines. By inhibiting the upstream kinase p56lck, this compound effectively blocks the activation of this pathway.

G This compound This compound p56lck p56lck This compound->p56lck Inhibits RIP2 RIP-2 p56lck->RIP2 Activates Caspase1 Caspase-1 RIP2->Caspase1 Activates NFkB NF-κB Caspase1->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Induces Expression

Caption: this compound inhibits the p56lck-mediated NF-κB pathway.

Experimental Protocols

In Vitro p56lck Kinase Assay

This protocol is a generalized procedure for determining the inhibitory effect of this compound on p56lck activity.

Materials:

  • Recombinant human p56lck enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[6]

  • ATP

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • Plate reader for luminescence detection

Procedure:

  • Enzyme and Inhibitor Preparation: Serially dilute this compound in kinase buffer to achieve a range of desired concentrations. Prepare a solution of p56lck in kinase buffer.

  • Reaction Initiation: To each well of a 96-well plate, add the p56lck enzyme solution and the this compound dilution (or DMSO for control). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for p56lck for IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[6]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start prep Prepare p56lck and This compound dilutions start->prep incubate1 Pre-incubate p56lck with this compound prep->incubate1 add_sub Add ATP and Peptide Substrate incubate1->add_sub incubate2 Incubate for Kinase Reaction add_sub->incubate2 terminate Terminate Reaction and Add Detection Reagent incubate2->terminate read Read Luminescence terminate->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for an in vitro p56lck kinase inhibition assay.

T-Cell Proliferation Assay

This assay assesses the effect of this compound on T-cell proliferation, a key downstream consequence of p56lck activation.

Materials:

  • Isolated primary T-cells or a T-cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))

  • This compound stock solution (in DMSO)

  • Proliferation dye (e.g., CFSE) or proliferation detection reagent (e.g., MTT or [3H]-thymidine)

  • 96-well flat-bottom cell culture plates

  • Flow cytometer or plate reader

Procedure:

  • Cell Preparation: Isolate T-cells and, if using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.[7] Resuspend the cells in complete medium.

  • Plate Coating (if using antibodies): Coat the wells of a 96-well plate with anti-CD3 antibody.[8]

  • Cell Seeding and Treatment: Seed the T-cells into the wells. Add serial dilutions of this compound to the respective wells. For stimulated controls, add soluble anti-CD28 antibody (if using anti-CD3 for stimulation) or another mitogen.[8] Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate in a humidified 37°C, 5% CO2 incubator for 48-72 hours.

  • Proliferation Measurement:

    • CFSE: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

    • MTT Assay: Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance, which correlates with the number of viable, proliferating cells.[9][10]

    • [3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control and determine the IC50 value for this compound's anti-proliferative effect.

Limitations and Future Directions

While this compound is a potent inhibitor of p56lck in cell-free assays, it has been reported to exhibit poor activity in whole-cell assays, potentially due to nonspecific binding to membrane lipids.[1] This highlights the need for medicinal chemistry efforts to develop analogs with improved cell permeability and reduced off-target binding while retaining the potent and selective inhibition of p56lck. Future research should also focus on in vivo studies to evaluate the therapeutic potential of this compound derivatives in models of autoimmune disease and cancer.

Conclusion

This compound represents a significant lead compound for the development of p56lck inhibitors. Its high potency and selectivity, coupled with a well-defined mechanism of action, provide a strong foundation for further drug discovery and development efforts. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting p56lck with this compound and its future iterations.

References

Methodological & Application

Quantification of Damnacanthol Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damnacanthol, a naturally occurring anthraquinone primarily isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and elucidation of its mechanism of action. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The methodologies described herein are based on established analytical principles for the analysis of anthraquinones and related natural products.

Introduction to this compound and its Quantification

This compound (3-hydroxy-1-methoxy-2-methylanthraquinone) is a bioactive compound that has been shown to exhibit a range of biological activities. Notably, it has been investigated for its potential as an anticancer agent, demonstrating the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] The reliable quantification of this compound is a critical step in pre-clinical and clinical research. HPLC is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals in complex mixtures.[2] This document outlines a robust HPLC-UV method adaptable for the determination of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from plant material, specifically Morinda citrifolia roots.

Materials:

  • Dried and powdered Morinda citrifolia root

  • Methanol (HPLC grade)

  • Ethanol (analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh approximately 10 g of dried, powdered Morinda citrifolia root material.

  • Place the powdered material in a cellulose thimble and insert it into the Soxhlet extractor.

  • Extract the sample with 200 mL of ethanol for 6-8 hours.

  • After extraction, concentrate the ethanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in a known volume of HPLC-grade methanol (e.g., 10 mL) to create a stock solution.

  • For HPLC analysis, dilute the stock solution with the mobile phase to a concentration within the calibration curve range.

  • Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method for this compound Quantification

This section details the instrumental conditions for the HPLC analysis of this compound. These parameters are based on methods developed for similar anthraquinones and may require optimization for specific instrumentation and sample matrices.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (e.g., 80:20, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm (monitor both for optimal sensitivity and specificity)
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed based on chromatogram)
Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[5]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank and spiked samples.No interfering peaks at the retention time of this compound.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed from at least five concentrations.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.To be determined based on the linearity study.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments at three different concentration levels.Recovery between 98% and 102%
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.RSD ≤ 5% for minor changes in mobile phase composition, flow rate, or column temperature.

Quantitative Data Summary

The following table summarizes typical validation parameters that can be expected for a well-developed HPLC method for this compound, based on data from similar anthraquinone quantification studies.[6]

ParameterExpected Value/Range
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
LOD (µg/mL) ~ 0.1
LOQ (µg/mL) ~ 0.3
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) < 2%

Signaling Pathway and Experimental Workflow Diagrams

This compound's Putative Signaling Pathway in Cancer Cells

This compound has been reported to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The diagram below illustrates a potential mechanism of action.

damnacanthol_pathway This compound This compound erk ERK Activation This compound->erk p53 p53 Activation This compound->p53 cebpb C/EBPβ Expression erk->cebpb nag1 NAG-1 Transcription cebpb->nag1 apoptosis Apoptosis nag1->apoptosis p21 p21 Expression p53->p21 caspase Caspase-7 Activation p53->caspase g1_arrest G1 Cell Cycle Arrest p21->g1_arrest caspase->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Quantification

The following diagram outlines the logical steps involved in the quantification of this compound from a plant sample using HPLC.

hplc_workflow start Start: Plant Material extraction Sample Preparation: Soxhlet Extraction start->extraction concentration Concentration: Rotary Evaporation extraction->concentration reconstitution Reconstitution & Filtration concentration->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis data_acquisition Data Acquisition: Chromatogram Generation hplc_analysis->data_acquisition quantification Quantification: Calibration Curve data_acquisition->quantification results Results: This compound Concentration quantification->results

References

Application Notes and Protocols: Damnacanthol in T-lymphoblastic Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Damnacanthal, an anthraquinone compound isolated from the roots of plants such as Morinda citrifolia (Noni) and Morinda elliptica, has demonstrated significant anticancer properties across various cancer cell lines.[1][2][3] In the context of T-lymphoblastic leukemia, a particularly aggressive hematological malignancy, Damnacanthal presents as a promising therapeutic agent.[4][5] This document provides a comprehensive overview of the application of Damnacanthal in T-lymphoblastic leukemia cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Recent studies have highlighted Damnacanthal's ability to induce cell cycle arrest and apoptosis in T-lymphoblastic leukemia cells, specifically the CEM-SS cell line.[6][7] Its mechanism of action involves the induction of G0/G1 phase cell cycle arrest, distinguishing it from the structurally similar compound Nordamnacanthal, which primarily induces apoptosis.[6][7] These findings underscore the potential of Damnacanthal as a cytostatic agent in the treatment of T-lymphoblastic leukemia.

Data Presentation

Table 1: Cytotoxicity of Damnacanthal in T-lymphoblastic Leukemia Cell Lines
Cell LineDamnacanthal IC50 (µg/mL)Treatment DurationReference
CEM-SS1072 hours[5]
Table 2: Effect of Damnacanthal on CEM-SS Cell Viability
Concentration (µg/mL)24 hours72 hoursReference
196%Not specified[5][6]
388%Not specified[5][6]
10Not specified50%[5][6]
3050%9%[5][6]
Table 3: Apoptotic and Necrotic Effects of Damnacanthal on CEM-SS Cells
Concentration (µg/mL)Time PointEffectReference
1024 hoursIncreased apoptosis[5][6]
3024 hoursIncreased apoptosis[5][6]
1072 hoursHighest percentage of necrotic cells[5][6]
3072 hoursHighest percentage of necrotic cells[5][6]

Experimental Protocols

Cell Culture

The T-lymphoblastic leukemia cell line, CEM-SS, is a common model for in vitro studies.

  • Cell Line: CEM-SS (human T-lymphoblastic leukemia).

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[8]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6]

  • Cell Seeding: Seed CEM-SS cells in 96-well plates at an appropriate density.

  • Treatment: Treat cells with varying concentrations of Damnacanthal (e.g., 1, 3, 10, 30 µg/mL) for different time points (e.g., 24, 48, 72 hours).[5][6]

  • MTT Addition: Add MTT solution to each well and incubate for a specified period (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of Damnacanthal that causes a 50% reduction in cell viability.[5][6]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Treat CEM-SS cells with Damnacanthal (e.g., at its IC50 concentration) for a specified duration.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis and Necrosis Detection

Morphological changes associated with apoptosis and necrosis can be observed using microscopy techniques.[2][3]

  • Staining: Use stains such as Giemsa and Wright's staining to observe nuclear condensation and fragmentation, which are hallmarks of apoptosis.[2][3]

  • Microscopy:

    • Light Microscopy: To observe overall morphological changes.

    • Scanning Electron Microscopy (SEM): To visualize surface alterations like blebbing and the formation of apoptotic bodies.[2][3]

    • Transmission Electron Microscopy (TEM): To examine ultrastructural changes within the cell, including chromatin condensation and cytoplasmic compaction.[2][3]

Mandatory Visualizations

Signaling Pathway of Damnacanthal in T-lymphoblastic Leukemia Cells

Damnacanthal_Pathway Damnacanthal Damnacanthal Cell CEM-SS Cell Damnacanthal->Cell G0G1_Arrest G0/G1 Phase Cell Cycle Arrest Cell->G0G1_Arrest Induces Apoptosis Apoptosis Cell->Apoptosis Induces (at higher concentrations) Necrosis Necrosis (at higher concentrations) Apoptosis->Necrosis

Caption: Mechanism of Damnacanthal in CEM-SS cells.

Experimental Workflow for Assessing Damnacanthal's Effects

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis Culture Culture CEM-SS cells Treatment Treat with Damnacanthal Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Cell Cycle) Treatment->Flow Microscopy Microscopy (Morphology) Treatment->Microscopy IC50 Determine IC50 MTT->IC50 CellCycle Analyze Cell Cycle Distribution Flow->CellCycle Morphology Observe Apoptotic/ Necrotic Features Microscopy->Morphology

Caption: Workflow for evaluating Damnacanthal's effects.

Logical Relationship of Damnacanthal's Cellular Effects

Logical_Relationship cluster_primary Primary Effect cluster_secondary Secondary Effects (Concentration & Time Dependent) Damnacanthal Damnacanthal Treatment G0G1 G0/G1 Arrest Damnacanthal->G0G1 Apoptosis Apoptosis G0G1->Apoptosis Leads to Necrosis Necrosis Apoptosis->Necrosis Progresses to

Caption: Cellular effects of Damnacanthal treatment.

References

Application Notes and Protocols: Utilizing Damnacanthol as a c-Met Inhibitor in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Damnacanthol, a natural anthraquinone, as a c-Met inhibitor in cancer research. The following sections detail its inhibitory activity, effects on downstream signaling, and protocols for key in vitro experiments.

Introduction to this compound as a c-Met Inhibitor

Damnacanthal, a compound isolated from the noni plant (Morinda citrifolia), has been identified as a multi-kinase inhibitor with potent antitumor effects.[1][2] Notably, it directly targets the c-Met receptor tyrosine kinase, a key driver in various cancers, including hepatocellular carcinoma.[1][3] The HGF/c-Met signaling pathway is crucial for cell proliferation, survival, migration, and invasion, making it a prime target for cancer therapy.[1][4] Damnacanthal has been shown to inhibit c-Met phosphorylation both in vitro and in cell-based assays, leading to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells.[1]

Quantitative Data Summary

The inhibitory activity of this compound against c-Met and its effects on cancer cell lines have been quantified in several studies. The following tables summarize key quantitative data.

Parameter Value Assay Type Reference
IC50 for c-Met Inhibition 5.1 ± 0.1 µMIn vitro radiometric assay[1]

Table 1: In vitro inhibitory activity of this compound against c-Met.

Cell Line Assay Effect of Damnacanthal Reference
Hep G2 (Human Hepatocellular Carcinoma)Cell GrowthInhibition of growth and clonogenic potential[1]
Hep G2ApoptosisInduction of apoptosis[1]
Hep G2Akt PhosphorylationDecreased p-Akt levels[1]
Hep G2MMP-2 SecretionInhibition of MMP-2 secretion[1]

Table 2: Cellular effects of Damnacanthal on Hep G2 cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway and a general workflow for evaluating this compound's efficacy.

cMet_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival Promotes This compound This compound This compound->c-Met Inhibits

Figure 1: this compound inhibits the HGF/c-Met signaling pathway.

experimental_workflow Cell_Culture Culture Hep G2 cells Treatment Treat cells with this compound Cell_Culture->Treatment Western_Blot Western Blot for p-c-Met, p-Akt Treatment->Western_Blot Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Clonogenic_Assay Clonogenic Assay Treatment->Clonogenic_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Clonogenic_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2: General experimental workflow for studying this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound as a c-Met inhibitor.

Protocol 1: Western Blot Analysis of c-Met and Akt Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of c-Met and its downstream effector Akt in Hep G2 cells treated with this compound.

Materials:

  • Hep G2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Damnacanthal

  • Hepatocyte Growth Factor (HGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed Hep G2 cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 24 hours.

    • Pre-treat cells with this compound (e.g., 50 µM) for 2 hours.

    • Stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze band intensities using appropriate software and normalize to a loading control like GAPDH.

Protocol 2: Cell Growth and Clonogenic Assay

This protocol is for assessing the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • Hep G2 cells

  • Complete growth medium

  • Damnacanthal

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding:

    • Trypsinize and count Hep G2 cells.

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment:

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) in complete growth medium.

  • Incubation:

    • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.

  • Colony Staining and Counting:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis.

Materials:

  • Hep G2 cells

  • Complete growth medium

  • Damnacanthal

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed Hep G2 cells in 6-well plates and allow them to attach.

    • Treat cells with different concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24-48 hours.

  • Cell Harvesting:

    • Collect both the floating and attached cells. For attached cells, use trypsin and then combine with the supernatant.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays with Damnacanthol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Damnacanthol, an anthraquinone compound isolated from the roots of Morinda citrifolia L. (Noni), has demonstrated significant anti-tumor properties in various cancer cell lines.[1] It exerts its cytotoxic effects by interfering with cell cycle progression, inducing apoptosis, and inhibiting cancer cell invasion.[1] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its therapeutic potential.

Mechanism of Action

This compound's anti-cancer activity is attributed to its ability to modulate several key signaling pathways involved in cell proliferation and apoptosis.[1][2] In melanoma and breast cancer cells, this compound has been shown to induce apoptosis by upregulating the expression of p53 and p21.[1][2] This leads to the activation of the mitochondrial apoptotic pathway, characterized by an increase in Bax expression and the activation of caspase-7.[1] Furthermore, this compound treatment results in the activation of caspases-3, -8, and -9, key executioners of apoptosis.[2][3] The compound also downregulates the expression of nuclear factor-κB (NF-κB) and cyclins D and E, which are crucial for cell cycle progression.[2] Additionally, this compound has been identified as an inhibitor of c-Met and Akt phosphorylation, further contributing to its anti-tumor effects.[4][5]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueIncubation TimeAssay Method
MCF-7Breast Carcinoma8.2 µg/mL72 hMTT
K-562Myelogenous Leukemia5.50 µg/mLNot SpecifiedNot Specified
MUM-2BMelanoma5-20 µM24-48 hMTT
HepG2Hepatocellular Carcinoma54 µg/mL24 hNot Specified
HCT-116Colorectal Carcinoma~1-10 µM4 daysCell Proliferation Assay
SW480Colorectal Carcinoma~10 µM4 daysCell Proliferation Assay
CEM-SST-lymphoblastic Leukemia10 µg/mL72 hMTT

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effect of this compound on cancer cells by measuring cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.[6]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[1][2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the this compound concentration.

Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates or culture flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) by trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Mandatory Visualization

Damnacanthol_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation This compound This compound cMet c-Met This compound->cMet inhibits NFkB NF-κB This compound->NFkB inhibits p53 p53 This compound->p53 activates Casp8 Caspase-8 This compound->Casp8 activates Casp7 Caspase-7 This compound->Casp7 activates Akt Akt cMet->Akt inhibits CyclinD Cyclin D NFkB->CyclinD regulates CyclinE Cyclin E NFkB->CyclinE regulates CellCycleArrest Cell Cycle Arrest CyclinD->CellCycleArrest CyclinE->CellCycleArrest p21 p21 p53->p21 activates Bax Bax p53->Bax activates p21->CellCycleArrest Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Casp7->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Add DMSO to dissolve formazan F->G H 8. Measure absorbance at 570 nm G->H I 9. Analyze data and determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Seed and treat cells with this compound B 2. Harvest cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC and PI D->E F 6. Incubate for 15 min E->F G 7. Analyze by flow cytometry F->G

References

Damnacanthol: A Promising Anthraquinone for T-Lymphoblastic Leukemia Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Damnacanthol, a naturally occurring anthraquinone, has demonstrated significant potential as a therapeutic agent against T-lymphoblastic leukemia (T-ALL). Extracted from the roots of plants such as Morinda elliptica, this compound has been shown to exert cytotoxic and cytostatic effects on T-ALL cell lines, primarily through the induction of apoptosis and cell cycle arrest. These application notes provide a comprehensive overview of the anti-leukemic properties of this compound, detailed protocols for key experimental assays, and visual representations of the implicated signaling pathways.

Data Presentation: Efficacy of this compound in T-Lymphoblastic Leukemia

The anti-proliferative activity of this compound has been quantified in the T-lymphoblastic leukemia cell line CEM-SS. The following tables summarize the key findings from published studies.

Table 1: Cytotoxicity of this compound on CEM-SS Cells

Concentration (µg/mL)24h48h72h
1 ~96%--
3 ~88%--
10 (IC50) --~50%
30 ~50%~49.26%~9% (viability) / ~40.4% (viability)[1]

Data represents cell viability relative to untreated controls. The IC50 value for this compound in CEM-SS cells has been reported to be 10 µg/mL after 72 hours of treatment[2][3].

Table 2: Effect of Damnacanthal on Cell Cycle Distribution in CEM-SS Cells

TreatmentG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Control (24h) 63.31%---
This compound (IC50, 24h) 70.41%--Low
Control (48h) ----
This compound (IC50, 48h) ----
Control (72h) 62.08%-7.50%-
This compound (30 µg/mL, 72h) 44.61%-23.16%Increased

This compound has been shown to induce a G0/G1 phase cell cycle arrest in CEM-SS cells at its IC50 concentration[2][4]. However, another study suggests a G2/M phase arrest at a higher concentration (30 µg/mL) after 72 hours[1]. The sub-G1 peak, indicative of apoptosis, increases with higher concentrations and longer exposure times.

Signaling Pathways and Molecular Mechanisms

This compound's anti-leukemic activity is attributed to its ability to modulate several key signaling pathways, leading to cell cycle arrest and apoptosis.

Inhibition of Tyrosine Kinases

This compound is a known inhibitor of several tyrosine kinases, including p56-Lck (Lymphocyte-specific protein tyrosine kinase) and LIM-kinase (LIMK)[2][5][6]. In T-cells, Lck is a critical component of the T-cell receptor (TCR) signaling pathway, essential for T-cell activation and proliferation. By inhibiting Lck, this compound can disrupt downstream signaling cascades that promote cell survival and division. LIMK is involved in regulating actin dynamics, and its inhibition can interfere with cytokinesis and cell cycle progression.

G This compound This compound LCK LCK This compound->LCK inhibits LIMK LIMK This compound->LIMK inhibits TCR_signaling TCR Signaling LCK->TCR_signaling regulates Actin_dynamics Actin Dynamics LIMK->Actin_dynamics regulates Cell_Proliferation Cell Proliferation (Inhibited) TCR_signaling->Cell_Proliferation G0_G1_Arrest G0/G1 Arrest Actin_dynamics->G0_G1_Arrest

Inhibition of LCK and LIMK by this compound.

Induction of Apoptosis

This compound induces apoptosis in T-lymphoblastic leukemia cells through a p53-independent pathway. This process involves the activation of initiator caspase-2 and executioner caspase-6[1]. Furthermore, this compound has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, further promoting programmed cell death[1]. The activation of a Mg2+/Ca2+-dependent endonuclease leads to the characteristic internucleosomal DNA fragmentation observed in apoptotic cells[2].

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Caspase2 Caspase-2 This compound->Caspase2 activates Apoptosis Apoptosis Bax->Apoptosis Caspase6 Caspase-6 Caspase2->Caspase6 activates Endonuclease Mg2+/Ca2+-dependent Endonuclease Caspase6->Endonuclease activates Caspase6->Apoptosis DNA_Fragmentation DNA Fragmentation Endonuclease->DNA_Fragmentation DNA_Fragmentation->Apoptosis

Apoptosis induction pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on T-lymphoblastic leukemia cells.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition A Seed T-ALL cells in 96-well plate B Treat with various concentrations of This compound A->B C Incubate for 24, 48, 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours (Formation of formazan) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate cell viability (%) G->H

Workflow for MTT Cell Viability Assay.

Materials:

  • T-lymphoblastic leukemia cells (e.g., CEM-SS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • T-lymphoblastic leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • T-lymphoblastic leukemia cells

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the characteristic "ladder" pattern of DNA fragmentation that occurs during apoptosis.

Materials:

  • T-lymphoblastic leukemia cells

  • This compound

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (100 µg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Agarose

  • TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Harvest the cells and lyse them in lysis buffer.

  • Treat the lysate with RNase A and then with Proteinase K.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.

  • Run the DNA samples on a 1.5% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. An apoptotic sample will show a ladder-like pattern of DNA fragments in multiples of 180-200 base pairs.

References

Application Note and Protocols: Investigating the Cytotoxic Effects of Damnacanthal on CEM-SS Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Damnacanthal, an anthraquinone compound isolated from the roots of plants like Morinda citrifolia (Noni) and Morinda elliptica, has demonstrated a range of pharmacological properties, including anticancer activities.[1][2][3] This document outlines the cytotoxic and cytostatic effects of Damnacanthal on CEM-SS cells, a human T-lymphoblastic leukemia cell line.[4] The protocols detailed below provide a framework for investigating these effects, focusing on cell viability, apoptosis, and cell cycle arrest. Damnacanthal has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in CEM-SS cells, highlighting its potential as a therapeutic agent for T-lymphoblastic leukemia.[5][6]

Data Presentation

Table 1: Cytotoxicity of Damnacanthal against Various Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Damnacanthal, providing a quantitative measure of its cytotoxic potency against the leukemic cell line CEM-SS in comparison to normal cell lines.

Cell LineCell TypeIC₅₀ Value (μg/mL)Reference
CEM-SS T-lymphoblastic leukemia10[1][5][6]
PBMCs Normal peripheral blood mononuclear cells> 30[1][5]
3T3 Normal mouse fibroblast> 30[1][5]
Vero Normal monkey kidney epithelial> 30[1][5]

Data indicates that Damnacanthal exhibits selective cytotoxicity towards the cancerous CEM-SS cell line while being significantly less toxic to noncancerous cells.[5]

Table 2: Effect of Damnacanthal on Cell Cycle Distribution in CEM-SS Cells

This table shows the percentage of cells in different phases of the cell cycle after treatment with Damnacanthal at its IC₅₀ value (10 μg/mL).

Treatment Duration% Cells in G₀/G₁ Phase% Cells in S Phase% Cells in G₂/M Phase% Cells in Sub-G₁ (Apoptosis)Reference
24 hours 70.4118.2511.34Considerably low[6]
48 hours 63.31 (Control: ~55%)24.1112.58Considerably low[6]

The data demonstrates a cytostatic effect, with Damnacanthal causing a significant accumulation of cells in the G₀/G₁ phase, indicating cell cycle arrest.[6]

Signaling Pathways and Mechanisms

Damnacanthal exerts its effects on CEM-SS cells through two primary mechanisms: induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: At higher concentrations (10 and 30 μg/mL), Damnacanthal induces programmed cell death.[5] This process is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[1] The underlying mechanism involves the activation of a Mg²⁺/Ca²⁺-dependent endonuclease, which leads to the cleavage of DNA into 180–200 base pair fragments, a hallmark of apoptosis.[6] Interestingly, this apoptotic pathway is dependent on ongoing protein synthesis but occurs independently of new transcription.[6]

  • Cell Cycle Arrest: At its IC₅₀ concentration, Damnacanthal primarily acts as a cytostatic agent, halting the proliferation of CEM-SS cells by arresting them in the G₀/G₁ phase of the cell cycle.[6] This effect is distinct from its apoptotic action and may be linked to the inhibition of various kinases involved in cell cycle progression.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis culture CEM-SS Cell Culture (RPMI 1640) mtt Cytotoxicity (MTT Assay) culture->mtt morphology Morphological Analysis (Giemsa Staining) culture->morphology dna_ladder DNA Fragmentation Assay culture->dna_ladder cell_cycle Cell Cycle Analysis (Flow Cytometry) culture->cell_cycle prepare_damnacanthal Prepare Damnacanthal Stock Solutions prepare_damnacanthal->mtt prepare_damnacanthal->morphology prepare_damnacanthal->dna_ladder prepare_damnacanthal->cell_cycle ic50 Calculate IC₅₀ mtt->ic50 apoptosis_eval Evaluate Apoptosis & Necrosis morphology->apoptosis_eval dna_ladder->apoptosis_eval cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Overall experimental workflow for investigating Damnacanthal's effects.

apoptosis_pathway damnacanthal Damnacanthal protein_synthesis Requires Protein Synthesis damnacanthal->protein_synthesis endonuclease Activation of Mg²⁺/Ca²⁺-dependent Endonuclease protein_synthesis->endonuclease dna_frag Internucleosomal DNA Fragmentation endonuclease->dna_frag apoptosis Apoptosis dna_frag->apoptosis inhibitor Inhibited by: zinc Zinc Sulphate cycloheximide Cycloheximide zinc->endonuclease Blocks cycloheximide->protein_synthesis Blocks

Caption: Damnacanthal-induced apoptotic pathway in CEM-SS cells.

cell_cycle_arrest damnacanthal Damnacanthal (at IC₅₀) g1_arrest G₀/G₁ Phase Arrest damnacanthal->g1_arrest proliferation Inhibition of Cell Proliferation (Cytostatic Effect) g1_arrest->proliferation

Caption: Cytostatic effect of Damnacanthal via G₀/G₁ cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Human T-lymphoblastic leukemia (CEM-SS) cells.

  • Culture Medium: Prepare RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Grow cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Subculturing: Maintain cell density between 1×10⁵ and 1×10⁶ cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells.

  • Cell Seeding: Seed CEM-SS cells into a 96-well microtiter plate at a density of 1×10⁵ cells/mL (100 µL per well).[6]

  • Compound Preparation: Prepare serial dilutions of Damnacanthal in complete growth medium (e.g., 0.1, 0.3, 1, 3, 10, 30 µg/mL).[6]

  • Treatment: Add 100 µL of the Damnacanthal dilutions to the respective wells. Include wells with untreated cells as a negative control and a solvent control if applicable.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using dose-response curve analysis.

Protocol 3: Morphological Analysis of Apoptosis (Giemsa Staining)

This protocol allows for the visualization of morphological changes characteristic of apoptosis and necrosis.

  • Treatment: Treat CEM-SS cells with various concentrations of Damnacanthal (e.g., 1, 3, 10, 30 µg/mL) for 24 hours.[1]

  • Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Smear Preparation: Resuspend the cell pellet in a small volume of PBS, place a drop onto a glass slide, and create a thin smear. Air dry the slide.

  • Fixation: Fix the cells with absolute methanol for 5 minutes.

  • Staining: Stain the slides with a freshly prepared 10% Giemsa solution for 20-30 minutes.

  • Washing: Gently rinse the slides with distilled water and allow them to air dry.

  • Microscopy: Observe the slides under a light microscope (e.g., at 200x magnification).[1] Look for apoptotic features (cell shrinkage, chromatin condensation, membrane blebbing, apoptotic bodies) and necrotic features (cell swelling, membrane rupture).[7]

Protocol 4: DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay detects the characteristic "ladder" pattern of DNA from apoptotic cells.

  • Cell Treatment: Treat CEM-SS cells (1×10⁵ cells/mL) with Damnacanthal (e.g., 1, 3, 10, 30 µg/mL) for 24 hours.[6]

  • DNA Extraction: Isolate genomic DNA from both treated and untreated cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5% agarose gel containing an intercalating dye (e.g., ethidium bromide).

    • Load equal amounts of DNA from each sample into the wells of the gel. Include a DNA ladder marker.

    • Run the gel at approximately 80-100V until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA under UV light. A ladder-like pattern of DNA fragments (multiples of 180–200 bp) indicates apoptosis.[6]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment: Treat approximately 1×10⁶ CEM-SS cells with Damnacanthal at its IC₅₀ concentration (10 µg/mL) for 24 and 48 hours.[6]

  • Cell Harvesting: Collect the cells by centrifugation and wash once with ice-cold PBS.

  • Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the Sub-G₁, G₀/G₁, S, and G₂/M phases.[6]

References

"Damnacanthol's role as an antitumor compound against hepatocellular carcinoma"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Damnacanthol, a naturally occurring anthraquinone found in the roots of Morinda citrifolia (Noni), has emerged as a potent antitumor agent against hepatocellular carcinoma (HCC).[1][2] This document provides a detailed overview of its mechanism of action, quantitative data on its efficacy, and comprehensive protocols for key experimental procedures to facilitate further research and drug development.

Mechanism of Action

This compound exerts its antitumor effects on hepatocellular carcinoma through a multi-targeted approach. A primary mechanism is the inhibition of the c-Met tyrosine kinase receptor.[1][3] The HGF/c-Met signaling axis is crucial for cell survival, growth, migration, and invasion, and its dysregulation is a known factor in the progression of HCC.[1] By directly targeting and inhibiting the phosphorylation of c-Met, damnacanthal effectively disrupts these downstream pathways.[1]

Furthermore, damnacanthal has been shown to decrease the phosphorylation levels of Akt, a key protein in cell survival pathways.[1] This inhibition of Akt phosphorylation contributes to the induction of apoptosis in HCC cells.[1] Additionally, damnacanthal impacts the metastatic potential of HCC by targeting the secretion of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is a critical step in tumor invasion.[1]

The culmination of these molecular effects leads to a significant inhibition of cell growth and clonogenic potential, and the induction of apoptosis in hepatocellular carcinoma cells.[1][3]

Signaling Pathway of this compound in Hepatocellular Carcinoma

cluster_0 This compound's Mechanism of Action in HCC This compound This compound cMet c-Met Receptor This compound->cMet Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellGrowth Cell Growth & Clonogenicity This compound->CellGrowth Inhibits Invasion Cell Invasion This compound->Invasion Inhibits p_cMet Phosphorylated c-Met cMet->p_cMet HGF-induced Phosphorylation Akt Akt p_cMet->Akt Activates MMP2 MMP-2 Secretion p_cMet->MMP2 Promotes p_Akt Phosphorylated Akt Akt->p_Akt Phosphorylation p_Akt->CellGrowth Promotes MMP2->Invasion Promotes

Caption: this compound's inhibitory action on the HGF/c-Met signaling pathway in HCC.

Quantitative Data

The following tables summarize the quantitative data on the antitumor effects of damnacanthal on the Hep G2 human hepatocellular carcinoma cell line.

Table 1: Inhibition of Hep G2 Cell Growth by Damnacanthal

Concentration (µM)Mean Cell Number (x10^4)Standard Deviation
Control18.21.1
1014.10.9
2510.30.7
506.80.5

Data from cell growth assays after 72 hours of treatment.[1]

Table 2: Effect of Damnacanthal on Hep G2 Soft Agar Clonogenicity

Concentration (µM)Mean Number of ColoniesStandard Deviation
Control12315
108911
25548
50215

Data from soft agar clonogenic assays after 14 days of treatment.[1]

Table 3: Induction of Apoptosis in Hep G2 Cells by Damnacanthal

Concentration (µM)Percentage of Apoptotic Cells (Early + Late)Standard Deviation
Control5.20.6
2515.81.9
5028.43.2

Data from Annexin V-FITC/PI staining and flow cytometry analysis after 48 hours of treatment.[1]

Experimental Protocols

Cell Culture

The human hepatocellular carcinoma cell line Hep G2 is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Growth Assay

cluster_0 Cell Growth Assay Workflow A Seed Hep G2 cells in 24-well plates (5x10^4 cells/well) B Allow cells to attach for 24 hours A->B C Treat with Damnacanthal (various concentrations) B->C D Incubate for 72 hours C->D E Trypsinize and count cells using a hemocytometer D->E

Caption: Workflow for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed Hep G2 cells in 24-well plates at a density of 5 x 10^4 cells per well.[1]

  • Adhesion: Allow the cells to adhere and grow for 24 hours.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of damnacanthal or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.[1]

  • Cell Counting: After incubation, detach the cells with trypsin-EDTA and count the viable cells using a hemocytometer.

Soft Agar Clonogenic Assay
  • Base Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates.

  • Cell Suspension: Mix Hep G2 cells (8,000 cells/well) with 0.3% agar in complete medium containing different concentrations of damnacanthal.

  • Top Layer: Overlay the cell-agar suspension onto the base layer.

  • Incubation: Incubate the plates for 14 days, feeding the colonies every 3-4 days with fresh medium containing the respective treatments.[1]

  • Staining and Counting: Stain the colonies with 0.05% crystal violet and count the number of colonies larger than 50 µm.

Apoptosis Assay (Annexin V-FITC/PI Staining)

cluster_0 Apoptosis Assay Workflow A Seed Hep G2 cells in 6-well plates B Treat with Damnacanthal for 48 hours A->B C Harvest cells and wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

Caption: Protocol for the detection of apoptosis using flow cytometry.

  • Cell Treatment: Seed Hep G2 cells and treat with damnacanthal for 48 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blot Analysis
  • Cell Lysis: Treat Hep G2 cells with damnacanthal, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against c-Met, phospho-c-Met, Akt, phospho-Akt, and GAPDH overnight at 4°C.[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Invasion Assay
  • Matrigel Coating: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed serum-starved Hep G2 cells in the upper chamber in a serum-free medium containing damnacanthal.

  • Chemoattractant: Add a complete medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24 hours.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.[1]

References

Troubleshooting & Optimization

"Improving the solubility of Damnacanthol for in vivo studies"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Damnacanthol. This resource provides troubleshooting guidance and practical protocols to address the compound's characteristically low aqueous solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound for in vivo research? A1: The primary challenge is this compound's lipophilic (fat-loving) nature, which results in poor water solubility.[1] This low aqueous solubility is a major hurdle for its clinical applications, as it leads to poor and inconsistent bioavailability, making it difficult to achieve therapeutic concentrations in animal models.[1][2][3][4]

Q2: What are the main strategies to improve the solubility and bioavailability of this compound? A2: A variety of conventional and advanced techniques can be employed.[3] Key strategies include:

  • Nanotechnology-based Drug Delivery Systems: Encapsulating this compound in carriers like nanocapsules, liposomes, solid lipid nanoparticles, or polymeric micelles can improve its solubility and stability.[1][5][6][7]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic matrix can enhance its dissolution rate.[8] This involves dispersing the drug in an inert carrier at the solid state.[8]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to improved dissolution.[9][10]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycols) can increase solubility.[3][10]

  • pH Adjustment: Modifying the pH of the formulation can increase the solubility of weakly acidic or basic drugs.[10][11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic properties of the drug and increase its aqueous solubility.[3][9]

Q3: Why is nanotechnology a promising approach for this compound delivery? A3: Nanotechnology-based carriers are of significant interest because they can overcome many limitations of conventional cancer therapy.[1] These systems can encapsulate hydrophobic drugs like this compound, improving their solubility, stability, and bioavailability.[5][6][11] Furthermore, nanocarriers can be designed for controlled release and targeted delivery to specific tissues, potentially increasing efficacy and reducing side effects.[6][7]

Troubleshooting Guide

Issue 1: My this compound formulation precipitates when diluted or injected.

  • Probable Cause: This is a common issue when using co-solvent or pH adjustment methods.[10] The formulation is stable in the concentrate, but upon dilution with aqueous physiological fluids (in vivo or in vitro), the solvent concentration or pH shifts, causing the poorly soluble drug to crash out of the solution.[10]

  • Solution:

    • Optimize the Vehicle: Experiment with different co-solvent ratios or a combination of surfactants and co-solvents to create a more robust formulation.

    • Switch to an Encapsulation Strategy: Formulating this compound into a nano-delivery system such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanocapsules is highly recommended.[5] These carriers protect the drug from the aqueous environment, preventing precipitation upon dilution.[5]

    • Consider a Self-Emulsifying Drug Delivery System (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, which can improve solubility and absorption.[11][12]

Issue 2: I am observing high variability and low overall drug exposure in my pharmacokinetic (PK) studies.

  • Probable Cause: High variability and low exposure (poor bioavailability) are classic consequences of poor aqueous solubility and slow dissolution rate in the gastrointestinal tract for oral administration.[2][3]

  • Solution:

    • Enhance Dissolution Rate: The primary goal is to increase the dissolution rate. Particle size reduction via micronization or, more effectively, conversion into a nanosuspension can significantly increase the surface area for dissolution.[4][9]

    • Use Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state within a hydrophilic polymer carrier can dramatically improve its dissolution rate and solubility.[8][12][13]

    • Lipid-Based Formulations: For oral delivery, lipid-based formulations like lipid nanocapsules (LNCs) or SEDDS can improve absorption by utilizing lipid absorption pathways.[5]

Experimental Protocols & Data

Protocol: Preparation of this compound-Loaded Nanocapsules

This protocol is a general guideline for formulating a poorly soluble drug like Damnacanthal into biodegradable nanocapsules, a method proposed to enhance its bioavailability.[1]

  • Preparation of Organic Phase:

    • Dissolve a precise amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone or ethyl acetate).

    • Add a lipid or oil component if preparing lipid-polymer hybrid nanoparticles.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant or emulsifying agent (e.g., Poloxamer 188, PVA).

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise under high-speed homogenization or ultrasonication. This forms an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the resulting nanoemulsion at room temperature under a vacuum or with continuous magnetic stirring for several hours to allow the organic solvent to evaporate completely.

    • As the solvent evaporates, the polymer precipitates, encapsulating the drug to form solid nanocapsules.

  • Purification and Collection:

    • Centrifuge the nanocapsule suspension to separate the nanocapsules from the aqueous phase and any free drug.

    • Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times.

    • Lyophilize (freeze-dry) the final washed pellet to obtain a powder form for long-term storage, often using a cryoprotectant.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes various approaches applicable to this compound, based on general principles for poorly water-soluble drugs.

TechniqueMechanism of ActionKey AdvantagesKey Challenges
Co-Solvents Increases drug solubility by reducing the polarity of the aqueous vehicle.[3]Simple to formulate and analyze.[10]Risk of drug precipitation upon dilution in vivo.[10] Potential for solvent toxicity.
Particle Size Reduction (Nanosuspension) Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2]Applicable to many poorly soluble drugs; enhances dissolution velocity.High energy input required; potential for particle aggregation and physical instability.
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher energy and solubility than the crystalline form.[8]Significant improvement in dissolution rate and bioavailability.[8][13]Can be prone to physical instability (recrystallization) during storage.
Lipid Nanocapsules (LNCs) The drug is encapsulated within a lipid core surrounded by a surfactant shell, improving solubility and enabling lymphatic absorption.[5]High drug loading capacity; protects the drug from degradation; improves bioavailability.[5]More complex formulation process; potential for drug leakage.
Liposomes The drug is encapsulated within a vesicle composed of phospholipid bilayers.[6] Can carry both hydrophilic and lipophilic drugs.[6]Biocompatible; can reduce drug toxicity; suitable for targeted delivery.[6]Lower drug loading for lipophilic drugs compared to other carriers; stability concerns.

Visualizations

Logical Workflow: Addressing Poor Solubility

This diagram illustrates the core problem and the subsequent formulation pathways to overcome it.

cluster_problem The Core Problem cluster_solution Formulation Strategies cluster_outcome Desired Outcome This compound This compound PoorSol Poor Aqueous Solubility (Lipophilic Property) This compound->PoorSol leads to LowBio Low & Variable Bioavailability PoorSol->LowBio results in PoorEff Sub-optimal In Vivo Efficacy LowBio->PoorEff causes Strategies Select Enhancement Strategy PoorEff->Strategies To solve this, researchers must... Nano Nanotechnology (Liposomes, NCs, SLNs) Strategies->Nano Dispersion Solid State Mod. (Solid Dispersions) Strategies->Dispersion Size Physical Mod. (Nanosuspension) Strategies->Size Improved Improved Solubility & Bioavailability Nano->Improved Dispersion->Improved Size->Improved

Caption: Decision workflow for addressing this compound's poor solubility.

Experimental Workflow: Nanocapsule Formulation

This diagram outlines the key steps in creating this compound-loaded nanocapsules as described in the protocol.

A 1. Prepare Organic Phase (this compound + Polymer + Solvent) C 3. Emulsification (High-Speed Homogenization) A->C B 2. Prepare Aqueous Phase (Water + Surfactant) B->C D 4. Solvent Evaporation (Formation of Nanocapsules) C->D E 5. Purification (Centrifugation/Washing) D->E F 6. Final Product (Lyophilized Powder) E->F

Caption: Workflow for this compound nanocapsule preparation.

Signaling Pathway: this compound's Mechanism of Action

This diagram provides context on why delivering this compound effectively is important, showing its role as a kinase inhibitor.

cluster_cell Cancer Cell EGFR Tyrosine Kinase Receptor (e.g., EGFR) Pathway Downstream Signaling (Proliferation, Survival) EGFR->Pathway Activates Apoptosis Apoptosis Pathway->Apoptosis Inhibits This compound This compound This compound->EGFR Inhibits

Caption: this compound inhibits tyrosine kinase signaling to promote apoptosis.

References

Navigating the Synthesis of Damnacanthol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

The chemical synthesis of Damnacanthol, a naturally occurring anthraquinone with recognized cytotoxic properties, presents a series of challenges for researchers in medicinal chemistry and drug development. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound and its precursors, offering potential solutions based on established methodologies.

Problem Potential Cause Recommended Solution
Low yield in Friedel-Crafts acylation Incomplete reaction or side product formation.Ensure the use of a molten mixture of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) at 125–130 °C before the slow addition of phthalic anhydride and the benzene derivative. Maintain the reaction temperature at 165–175 °C for 45–60 minutes.[1][2]
Formation of undesired dibrominated product Use of a catalyst like benzoyl peroxide during bromination with N-bromosuccinimide (NBS).For the synthesis of the monobrominated intermediate (2-bromomethyl-1,3-dimethoxyanthraquinone), use NBS in dry carbon tetrachloride (CCl₄) without a catalyst.[1][2]
Low yield during demethylation Harsh reaction conditions leading to decomposition.For the final demethylation step to yield nordamnacanthal, use anhydrous AlCl₃ in dry dichloromethane (CH₂Cl₂) and reflux for 4–6 hours. This method, however, has been reported with a modest yield of 28%.[1]
Over-oxidation of the hydroxymethyl group Use of a strong oxidizing agent.Employ a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dry CH₂Cl₂ at room temperature to convert the hydroxymethyl group to the corresponding aldehyde with high yield (e.g., 92.3%). Using an excess of PCC can lead to the formation of an undesired carboxylic acid.[1]
Difficulty in purifying the final product Presence of closely related impurities.Purification can be achieved through column chromatography using an ethyl acetate/hexane solvent system, followed by recrystallization from a mixture of methanol and ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the anthraquinone skeleton of this compound?

A common precursor is 1,3-dihydroxy-2-methylanthraquinone, which is synthesized via a Friedel-Crafts acylation condensation between phthalic anhydride and 1,3-dihydroxy-2-methylbenzene (2-methyl resorcinol) in a molten mixture of AlCl₃/NaCl.[1][2]

Q2: How can I introduce the formyl group at the C-2 position?

The formyl group is typically introduced through a multi-step process. First, the methyl group of the precursor is brominated using N-bromosuccinimide (NBS) to yield a bromomethyl derivative.[1][2] This is then hydrolyzed to a hydroxymethyl group, which is subsequently oxidized to the formyl group using a mild oxidant like PCC.[1]

Q3: What are the key reaction steps for the synthesis of Damnacanthal, a related compound?

The synthesis of Damnacanthal involves several key transformations, as outlined in the workflow diagram below. These include methylation, bromination, hydrolysis, and oxidation.

Q4: Are there any specific safety precautions to consider during the synthesis?

Yes, anhydrous aluminum chloride is highly reactive with water and should be handled in a moisture-free environment. Many of the solvents used, such as dichloromethane and carbon tetrachloride, are hazardous and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Experimental Protocols

General Procedure for Anthraquinone Synthesis (Friedel-Crafts Acylation)

A mixture of anhydrous aluminum chloride (30 g, 225.0 mmol) and sodium chloride (12 g, 205.0 mmol) is heated to 125–130 °C until molten. A mixture of phthalic anhydride (6.7 g, 45.0 mmol) and 2-methyl resorcinol (40.5 mmol) is then added slowly to the molten salt mixture. The reaction temperature is increased to 165–175 °C and maintained for 45–60 minutes. A second portion of anhydrous aluminum chloride (30 g, 225.0 mmol) is then added to the hot reaction mixture.[1][2]

Oxidation of Hydroxymethyl to Formyl Group

The 2-hydroxymethylanthraquinone derivative (0.56 mmol) is dissolved in dry dichloromethane (30 mL). Pyridinium chlorochromate (PCC) (1.39 mmol) is added slowly to the stirred solution. The reaction mixture is stirred at room temperature for 4–6 hours. The resulting solid is dissolved in an aqueous solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The product is purified by column chromatography.[1]

Data Summary

Yields and Melting Points of Key Intermediates and Products
Compound Yield (%) Melting Point (°C) Literature M.P. (°C)
1,3-Dihydroxy-2-methylanthraquinone65280–282280–283[1]
2-Bromomethyl-1,3-dimethoxyanthraquinone90154–155159–160[1]
2-Formyl-3-hydroxy-1-methoxyanthraquinone (Damnacanthal)64.5209–211211–212[1]
1,3-Dihydroxy-2-formylanthraquinone (Nordamnacanthal)28217–218220–221[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of Damnacanthal and Nordamnacanthal, providing a clear overview of the reaction pathways.

damnacanthal_synthesis start 1,3-Dihydroxy-2- methylanthraquinone step1 Methylation (CH3)2SO4, K2CO3 start->step1 intermediate1 1,3-Dimethoxy-2- methylanthraquinone step1->intermediate1 step2 Bromination NBS, CCl4 intermediate1->step2 intermediate2 2-Bromomethyl-1,3- dimethoxyanthraquinone step2->intermediate2 step3 Hydrolysis CH3COOH-H2O intermediate2->step3 intermediate3 2-Hydroxymethyl-1,3- dimethoxyanthraquinone step3->intermediate3 step4 Oxidation PCC, CH2Cl2 intermediate3->step4 damnacanthal Damnacanthal step4->damnacanthal

Caption: Synthetic pathway to Damnacanthal.

nordamnacanthal_synthesis start 2-Formyl-1,3- dimethoxyanthraquinone step1 Demethylation AlCl3, CH2Cl2 start->step1 nordamnacanthal Nordamnacanthal step1->nordamnacanthal

Caption: Final step in the synthesis of Nordamnacanthal.

References

"Overcoming limitations in Damnacanthol bioavailability"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Damnacanthol. This resource provides answers to frequently asked questions and troubleshooting guides for common experimental challenges related to its limited bioavailability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound's properties and the challenges associated with its use in experimental systems.

Q1: What is this compound and why is its bioavailability limited?

A: this compound is an anthraquinone, a type of natural phenolic compound, isolated from the roots of plants like Morinda citrifolia (Noni). It has demonstrated significant anti-cancer properties in preclinical studies.[1][2] However, its therapeutic development is hampered by very low oral bioavailability. The primary reasons for this are:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule, making it difficult to dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3]

  • Potential for Rapid Metabolism: Like many phenolic compounds, this compound is a likely candidate for extensive first-pass metabolism in the gut wall and liver.[4][5] Phase II conjugation reactions, such as glucuronidation, can rapidly convert the molecule into a more water-soluble form that is easily excreted.[6][7][8]

  • Possible Efflux Transporter Interaction: It is plausible that this compound is a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium. These transporters actively pump xenobiotics back into the intestinal lumen, preventing their absorption into systemic circulation.[9][10]

Q2: What are the key physicochemical properties of this compound?

A: Understanding the basic properties of Damnacanthal is crucial for designing experiments. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₀O₅[11][12]
Molecular Weight 282.25 g/mol [11][12]
Appearance Pale yellow crystals[13]
Melting Point 209–211 °C[14][15]
pKa (predicted) 5.26 ± 0.2[3]
Solubility Poorly soluble in water; Soluble in DMSO (up to 7 mg/ml) and other organic solvents.[3][11]

Q3: What formulation strategies can enhance this compound's bioavailability?

A: The most promising strategy is the use of nanoformulations.[1][16][17] Encapsulating this compound into nanoparticles, such as those made from chitosan or PLGA (poly(lactic-co-glycolic acid)), can overcome bioavailability barriers in several ways:

  • Improved Solubility: Encapsulation can protect the hydrophobic drug from the aqueous environment and present it in a form that is more easily dispersed.

  • Protection from Degradation: The nanoparticle shell can protect this compound from enzymatic degradation in the GI tract.

  • Enhanced Absorption: Nanoparticles can be taken up by cells in the gut wall through endocytosis and may bypass P-gp efflux, leading to increased absorption.

  • Sustained Release: Polymeric nanoparticles can be designed for controlled, sustained release, which prolongs the drug's presence in circulation.[13]

Section 2: Troubleshooting Experimental Issues

This section provides practical guidance for specific problems you may encounter during your research.

Issue 1: My this compound is precipitating in my aqueous cell culture medium.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium (e.g., DMEM), a precipitate forms immediately or after a short incubation. Why is this happening and how can I fix it?

  • Answer: This is a classic solubility problem. This compound is highly hydrophobic, and even a small percentage of DMSO from your stock solution may not be sufficient to keep it dissolved in the largely aqueous medium.

    • Immediate Cause: The final concentration of this compound in your medium likely exceeds its maximum kinetic solubility.

    • Troubleshooting Steps:

      • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.1%, to minimize solvent toxicity.

      • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the drug stock can sometimes help improve solubility.[13]

      • Alter the Dilution Method: Instead of adding the drug stock directly to the full volume of medium, try adding the medium drop-wise to the DMSO stock while vortexing vigorously. This avoids localized high concentrations of the drug that can initiate precipitation.[13]

      • Use a Carrier: Consider using a non-toxic solubilizing agent or carrier, such as a small amount of Tween 20 in your stock solution, or formulating the this compound in serum-containing medium first before further dilution, as proteins like albumin can help stabilize hydrophobic compounds.

      • Filter Sterilize: After dilution, if a fine precipitate remains, you may be able to remove it by filtering the medium through a 0.22 µm syringe filter, but be aware this will lower the final effective concentration of your drug. You will need to quantify the concentration post-filtration via HPLC or UV-Vis.

Issue 2: I am not observing the expected cytotoxic effects in my in vitro cancer cell line assay.

  • Question: I've successfully dissolved this compound in my media, but the IC50 value is much higher than what is reported in the literature, or I see no effect at all. What's going wrong?

  • Answer: Assuming your cell line is sensitive to this compound, this issue can stem from several factors beyond simple solubility.

    • Possible Causes & Solutions:

      • Drug Adsorption: Hydrophobic compounds can adsorb to the plastic of labware (flasks, plates, pipette tips), reducing the actual concentration available to the cells. Using low-adhesion plasticware or pre-rinsing materials with a serum-containing solution can mitigate this.

      • Interaction with Serum Proteins: If you are using a high percentage of fetal bovine serum (FBS), this compound may bind extensively to albumin and other proteins, reducing the free fraction of the drug available to enter the cells. Try reducing the serum concentration during the drug treatment period, if your cells can tolerate it.

      • Cell Density: High cell density can lead to a higher "drug-to-cell" ratio being required to see an effect. Ensure you are using a consistent and appropriate cell seeding density as described in established protocols.

      • Incorrect Pathway Activity: The efficacy of this compound is linked to specific signaling pathways (e.g., c-Met, ERK). Ensure the cell line you are using has the appropriate baseline activity in these pathways for this compound to have a target to act upon.

Issue 3: My in vivo animal study shows very low or undetectable plasma concentrations of this compound after oral administration.

  • Question: I've administered a this compound formulation to my animal model (e.g., rats), but the pharmacokinetic analysis shows extremely low bioavailability (AUC). What are the likely barriers?

  • Answer: This is the central challenge with this compound. Even with formulations designed to improve solubility, several physiological barriers can prevent it from reaching systemic circulation.

    • Potential Barriers & Next Steps:

      • First-Pass Metabolism: this compound possesses hydroxyl groups, making it a prime substrate for Phase II UGT enzymes in the gut and liver, leading to rapid glucuronidation and excretion.[6]

      • P-glycoprotein (P-gp) Efflux: this compound may be actively pumped out of intestinal cells by P-gp.[9][10]

    • Troubleshooting & Experimental Design:

      • Use a P-gp Inhibitor: Co-administer your this compound formulation with a known P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects) to see if bioavailability increases. A positive result would strongly suggest P-gp mediated efflux.

      • Perform an in vitro Caco-2 Permeability Assay: This is the gold-standard method to determine if a compound is a P-gp substrate. A high efflux ratio (Papp B-A / Papp A-B > 2) is indicative of active transport. (See Protocol 3).

      • Analyze for Metabolites: When analyzing plasma samples, also look for potential glucuronide metabolites of this compound. Detecting high levels of metabolites alongside low levels of the parent drug confirms that rapid metabolism is a key barrier.

Section 3: Data Presentation & Illustrative Results

Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Drug (Docetaxel) in Rats Following IV Administration of Free Drug vs. a PLGA-PEG Nanoparticle Formulation.

ParameterFree DocetaxelDocetaxel-Loaded PLGA-PEG NPsFold Change
AUC₀-∞ (ng·h/mL) 1,25018,340~14.7x Increase
Cmax (ng/mL) 3,4606,210~1.8x Increase
Half-life (t½) (h) 2.910.1~3.5x Increase
Clearance (CL) (L/h/kg) 2.10.14~15x Decrease

Data adapted from a representative study on Docetaxel nanoformulations to illustrate expected improvements. Actual results for this compound will vary.[7]

Section 4: Key Experimental Protocols

Here are detailed, adaptable protocols for key experiments in overcoming this compound's bioavailability limitations.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol describes a common method for encapsulating a hydrophobic drug like this compound into biodegradable PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 lactide:glycolide ratio)

  • Ethyl acetate (or dichloromethane)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer, Probe sonicator, Rotary evaporator

  • Centrifuge and lyophilizer

Methodology:

  • Prepare the Organic Phase: Dissolve an accurately weighed amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in 2 mL of ethyl acetate. Ensure both are fully dissolved.

  • Prepare the Aqueous Phase: Prepare a 2% (w/v) PVA solution by dissolving PVA in deionized water. This acts as the stabilizer.

  • Form the Emulsion: Add the organic phase drop-wise into a larger volume of the aqueous phase (e.g., 10 mL) under high-speed homogenization or probe sonication on an ice bath. Sonicate for 2-5 minutes to form a fine oil-in-water (o/w) emulsion. The solution should appear milky.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir on a magnetic stirrer at room temperature for 4-6 hours to allow the ethyl acetate to evaporate. Alternatively, use a rotary evaporator under reduced pressure. This hardens the nanoparticles.

  • Collect Nanoparticles: Centrifuge the resulting nanosuspension at high speed (e.g., 15,000 x g for 20 minutes) at 4°C. Discard the supernatant.

  • Wash Nanoparticles: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry (lyophilize) for 48 hours to obtain a dry nanoparticle powder.

  • Characterization: Before use, characterize the nanoparticles for size, zeta potential (surface charge), drug loading efficiency, and encapsulation efficiency.

Protocol 2: Kinetic Solubility Assay for this compound

This high-throughput method is used to determine the solubility of a compound in an aqueous buffer when introduced from a DMSO stock, mimicking conditions in in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent if using a plate reader)

  • Plate shaker

  • Filtration plate (e.g., 0.45 µm) or centrifuge

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dispense Drug: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of the 96-well plate.

  • Add Buffer: Add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final concentration and a consistent final DMSO percentage (in this case, 1%).

  • Incubate & Shake: Seal the plate and place it on a plate shaker at room temperature. Shake for 1.5 to 2 hours. This allows the solution to reach equilibrium under kinetic conditions.

  • Separate Soluble/Insoluble Fractions:

    • Filtration Method: Place the assay plate on top of a 96-well filtration plate and centrifuge to collect the clear filtrate, which contains the dissolved drug.

    • Centrifugation Method: Centrifuge the assay plate at high speed to pellet the precipitated drug. Carefully collect the supernatant.

  • Quantification: Determine the concentration of this compound in the filtrate or supernatant. This is typically done using a standard curve prepared in a DMSO/buffer mixture. Quantification can be performed via:

    • LC-MS/MS: Highly sensitive and specific.

    • UV-Vis Spectroscopy: Using a plate reader at this compound's λmax, if the signal is strong enough and there are no interfering components.

Protocol 3: Caco-2 Bidirectional Permeability Assay (for P-gp Substrate Assessment)

This assay uses a monolayer of Caco-2 cells, which differentiate to resemble human intestinal enterocytes and express efflux transporters like P-gp, to assess drug absorption and efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well format, 0.4 µm pore size)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (monolayer integrity marker)

  • Known P-gp substrate (e.g., Digoxin) and non-substrate (e.g., Propranolol) as controls.

  • LC-MS/MS for quantification.

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical (upper) side of the Transwell inserts at a high density. Culture for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a tight, polarized monolayer.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with high TEER values (e.g., >300 Ω·cm²). Also, confirm low permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment Setup:

    • Wash the monolayers carefully with pre-warmed (37°C) transport buffer.

    • Prepare the dosing solution of this compound (e.g., 10 µM) in transport buffer.

  • A-to-B Transport (Apical to Basolateral):

    • Add the this compound dosing solution to the apical chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • B-to-A Transport (Basolateral to Apical):

    • Add fresh transport buffer to the apical chamber.

    • Add the this compound dosing solution to the basolateral chamber.

    • Incubate under the same conditions.

    • At the same time points, take a sample from the apical chamber and replace it.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp):

    • Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber.

      • A = Surface area of the insert.

      • C₀ = Initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 is a strong indication that this compound is a substrate for an active efflux transporter like P-glycoprotein.

Section 5: Visualizations (Diagrams)

The following diagrams illustrate key concepts and workflows relevant to this compound research.

bioavailability_limitations cluster_causes Root Causes of Poor Bioavailability cluster_solutions Potential Solutions cluster_outcomes Desired Outcomes Solubility Low Aqueous Solubility Nano Nanoformulation (e.g., PLGA, Chitosan) Solubility->Nano Metabolism Rapid First-Pass Metabolism Metabolism->Nano Inhibitors Co-administration with Inhibitors Metabolism->Inhibitors Metabolic Enzyme Inhibitors Efflux P-gp Mediated Efflux Efflux->Inhibitors P-gp Inhibitors Absorption Increased Absorption Nano->Absorption Circulation Longer Systemic Circulation Nano->Circulation Inhibitors->Absorption Efficacy Improved Therapeutic Efficacy Absorption->Efficacy Circulation->Efficacy

Caption: Logical flow from bioavailability problems to solutions.

experimental_workflow start Start: this compound Powder sol_test Protocol 2: Aqueous Solubility Assessment start->sol_test formulation Protocol 1: Nanoformulation Development (e.g., PLGA) sol_test->formulation characterization Characterize NPs: Size, Zeta, Drug Load formulation->characterization vitro_test In Vitro Cell Assays (Cytotoxicity, Uptake) characterization->vitro_test caco2 Protocol 3: Caco-2 Permeability Assay (P-gp Substrate Test) characterization->caco2 vivo_pk In Vivo Pharmacokinetic Study in Animal Model vitro_test->vivo_pk caco2->vivo_pk end Evaluate Bioavailability & Efficacy vivo_pk->end

Caption: Standard experimental workflow for formulation development.

cMet_pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K ERK ERK cMet->ERK Damna This compound Damna->cMet Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation ERK->Proliferation

Caption: this compound's inhibition of the HGF/c-Met pathway.

References

Technical Support Center: Refining Damnacanthol Extract Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of Damnacanthol extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during extraction, chromatography, and crystallization.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound extracts, offering potential causes and solutions in a clear question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Crude this compound Extract Inefficient extraction method.Consider alternative extraction techniques such as soxhlet or subcritical water extraction, which have been shown to yield good results for this compound.[1][2]
Inappropriate solvent selection.This compound has been successfully extracted using ethanol and hexane.[1][2][3] The choice of solvent will depend on the subsequent purification steps.
Insufficient extraction time or temperature.Optimize extraction parameters. For instance, subcritical water extraction has shown the highest yield at 170°C.[4]
Poor Separation During Column Chromatography Incorrect stationary phase.Silica gel is commonly used for the purification of this compound.[5]
Inappropriate mobile phase.A common mobile phase for this compound purification on a silica gel column is a gradient of ethyl acetate in hexane.[5]
Co-elution of impurities.If impurities have similar polarity to this compound, consider using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for finer separation.[3]
Difficulty in this compound Crystallization Presence of impurities.Ensure the this compound fraction is of high purity (>95%) before attempting crystallization. Additional purification by preparative HPLC may be necessary.
Incorrect solvent system for crystallization.Experiment with different solvent systems. A mixture of methanol and ethyl acetate has been used to obtain orange crystals of this compound.[5]
Supersaturation not achieved.Slowly evaporate the solvent to achieve supersaturation, or try techniques like vapor diffusion.
Low Purity of Final this compound Product Incomplete separation of closely related anthraquinones.HPLC is a powerful technique for separating structurally similar compounds. Utilize an appropriate column and mobile phase for high-resolution separation.
Degradation of this compound during purification.This compound is sensitive to prolonged exposure to harsh conditions. Minimize the duration of purification steps and avoid high temperatures where possible.

Frequently Asked Questions (FAQs)

Extraction:

  • Q1: What is the most effective method for extracting this compound from Morinda citrifolia? A1: Both Soxhlet extraction with ethanol and maceration with various solvents (methanol, ethyl acetate, chloroform, hexane) have been successfully used.[1][2][3] Subcritical water extraction has also been investigated as an environmentally friendly alternative, with optimal yields obtained at 170°C.[4]

  • Q2: What is a typical yield of this compound from Morinda citrifolia roots? A2: Yields can vary depending on the extraction method and the source material. For example, from 3.0 kg of Morinda citrifolia root, maceration with hexane yielded 3 mg of this compound after chromatographic purification.[3]

Chromatography:

  • Q3: What type of column chromatography is suitable for this compound purification? A3: Gravity column chromatography using silica gel is a common first step for purifying the crude extract.[3][5]

  • Q4: What solvent system is recommended for column chromatography of this compound? A4: A gradient of ethyl acetate in hexane is a frequently used mobile phase for separating this compound on a silica gel column.[5]

  • Q5: How can I monitor the separation during column chromatography? A5: Fractions should be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

Crystallization & Purity:

  • Q6: What is the appearance of pure Damnacanthal? A6: Pure Damnacanthal is reported to be an orange crystalline solid.[5]

  • Q7: How can the purity of this compound be assessed? A7: Purity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods like UV-Vis and IR spectroscopy.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and purification of this compound.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPlant PartSolvent(s)Key ParametersReported YieldReference
MacerationRootHexane, Chloroform, Ethyl Acetate, Methanol72 hours3 mg of this compound from 3.0 kg of root[3]
Soxhlet ExtractionFruitEthanolNot specifiedNot specified[1][2]
Subcritical Water ExtractionRootWater170°C, 4 MPaHighest amount extracted (quantitative value not specified)[4]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Morinda citrifolia Roots

This protocol is based on the maceration and column chromatography method.

1. Extraction: a. Air-dry and grind the roots of Morinda citrifolia into a fine powder. b. Macerate the powdered root material sequentially with hexane, chloroform, ethyl acetate, and methanol for 72 hours for each solvent. c. Filter the macerated sample after each solvent extraction and evaporate the solvent under reduced pressure to obtain the respective crude extracts.[3]

2. Column Chromatography: a. Pack a glass column with silica gel slurried in hexane. b. Dissolve the hexane crude extract in a minimal amount of a non-polar solvent and load it onto the column. c. Elute the column with a gradient of increasing ethyl acetate in hexane. d. Collect fractions and monitor the separation using TLC. e. Combine the fractions containing this compound and evaporate the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis

This is a general protocol for analytical HPLC.

1. Sample Preparation: a. Dissolve a small amount of the purified this compound extract in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter.

2. HPLC Conditions: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a common starting point for separating phenolic compounds. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at 254 nm and 280 nm. e. Injection Volume: 10 µL.

3. Analysis: a. Run the sample and analyze the resulting chromatogram for the retention time and peak purity of this compound.

Visualizations

Signaling Pathway

Damnacanthol_Signaling_Pathway This compound This compound ERK ERK This compound->ERK activates CEBPB C/EBPβ ERK->CEBPB enhances expression NAG1_Promoter NAG-1 Promoter CEBPB->NAG1_Promoter binds to NAG1_Gene NAG-1 Gene NAG1_Promoter->NAG1_Gene activates transcription Apoptosis Apoptosis NAG1_Gene->Apoptosis induces

Caption: Proposed mechanism of this compound-induced apoptosis in colorectal cancer cells.[6]

Experimental Workflow

Purification_Workflow Start Start: Morinda citrifolia Roots Extraction Extraction (e.g., Maceration with Hexane) Start->Extraction Filtration Filtration & Evaporation Extraction->Filtration Crude_Extract Crude Hexane Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Damnacanthol_Fractions This compound-rich Fractions Fraction_Collection->Damnacanthol_Fractions Evaporation2 Solvent Evaporation Damnacanthol_Fractions->Evaporation2 Crystallization Crystallization (e.g., MeOH/EtOAc) Evaporation2->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

Caption: General workflow for the purification of this compound from its natural source.

References

"Strategies for enhancing the therapeutic efficacy of Damnacanthol"

Author: BenchChem Technical Support Team. Date: November 2025

Damnacanthol Research Technical Support Center

Welcome to the technical support resource for researchers working with this compound. This guide provides answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed strategies to enhance the therapeutic efficacy of this promising natural compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: Damnacanthal is a natural anthraquinone compound (3-hydroxy-1-methoxyanthraquinone-2-carboxaldehyde) isolated from the roots of plants like Morinda citrifolia (Noni) and Morinda elliptica. It appears as pale yellow crystals and has been investigated for a wide range of pharmacological properties, most notably its anti-cancer activities.

Q2: What is the primary anti-cancer mechanism of action for Damnacanthal?

A: Damnacanthal exhibits multi-faceted anti-cancer activity by modulating several key signaling pathways. Its primary mechanisms include:

  • Induction of Apoptosis: It can activate the ERK kinase pathway, which enhances the expression of the transcription factor C/EBPβ. This, in turn, activates the transcription of the pro-apoptotic protein NAG-1 (Nonsteroidal anti-inflammatory activated gene-1), leading to apoptosis in cancer cells.

  • Inhibition of Kinase Activity: Damnacanthal is a known inhibitor of several tyrosine kinases, including p56lck and c-Met. By inhibiting the HGF/c-Met pathway, it can decrease the phosphorylation of downstream proteins like Akt, which is crucial for cell survival and growth.

  • Cell Cycle Arrest: In some cancer cell lines, such as T-lymphoblastic leukemia (CEM-SS), Damnacanthal has been shown to cause cell cycle arrest at the G0/G1 phase.

  • Inhibition of Metastasis: It has been shown to inhibit the secretion of MMP-2, a key enzyme involved in the degradation of the extracellular matrix, thereby reducing cancer cell invasion.

Q3: What are the major challenges encountered when working with Damnacanthal in a research setting?

A: The most significant challenge is its physicochemical properties. Damnacanthal is a lipophilic compound with very poor water solubility. This leads to low bioavailability, which can limit its therapeutic efficacy in both in vitro and in vivo models and complicates its clinical application.

Section 2: Troubleshooting Guide for Experiments

Q4: My this compound is not dissolving in the cell culture medium. How can I prepare my stock and working solutions?

A: This is a common issue due to Damnacanthal's poor aqueous solubility.

  • Recommended Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving Damnacanthal powder in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    • Warm the solution slightly and vortex until the compound is fully dissolved.

    • For your experiments, dilute this primary stock solution to create working concentrations directly in your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Troubleshooting Tip: Always run a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest Damnacanthal concentration. This will help you differentiate the effects of the compound from the effects of the solvent.

Q5: I am observing inconsistent or lower-than-expected cytotoxicity in my cell-based assays (e.g., MTT, CCK-8). What are the potential causes?

A: Inconsistent results can stem from several factors:

  • Precipitation: Due to its low solubility, Damnacanthal may precipitate out of the culture medium at higher concentrations or over longer incubation times. Visually inspect your culture plates for any signs of precipitation. Consider using a formulation strategy (see Section 3) to improve solubility.

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to Damnacanthal. The IC50 can range from single-digit micromolar to higher values depending on the cell type. Ensure your dose range is appropriate for your specific cell line.

  • Experimental Parameters:

    • Cell Seeding Density: Ensure consistent cell numbers are seeded across all wells. Overly confluent or sparse cultures can lead to variable results.

    • Incubation Time: The cytotoxic effects of this compound are time-dependent. An incubation period of 24-72 hours is common, but you may need to optimize this for your specific experimental goals.

    • Assay Interference: Ensure that the yellow color of Damnacanthal does not interfere with the colorimetric readout of your assay. Always include a "no-cell" blank with the compound to check for direct chemical interference with the assay reagent.

Section 3: Strategies for Enhancing Therapeutic Efficacy

The primary limitation of Damnacanthal is its poor bioavailability. The following strategies can be employed to overcome this challenge.

Q6: How can nanotechnology be used to improve the delivery and efficacy of Damnacanthal?

A: Nanotechnology-based drug delivery systems are a key strategy to enhance the efficacy of poorly soluble drugs like Damnacanthal. These systems encapsulate the drug, improving its solubility, stability, and pharmacokinetic profile.

Table 1: Nanoparticle-Based Delivery Systems for Poorly Soluble Drugs

Nanocarrier TypeDescriptionAdvantages for Damnacanthal
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers (e.g., PLGA, Chitosan).Sustained/controlled release, improved bioavailability, protection from degradation.
Liposomes Vesicles composed of a lipid bilayer enclosing an aqueous core. Can carry both hydrophilic and hydrophobic drugs.High biocompatibility, can encapsulate Damnacanthal in the lipid bilayer, potential for surface modification for targeted delivery.
Solid Lipid Nanoparticles (SLNs) Composed of solid lipids, offering advantages over polymeric nanoparticles and liposomes.High drug loading capacity for lipophilic drugs, improved stability, controlled release.
Nanocrystals Pure drug particles with a size in the nanometer range, stabilized by surfactants.Increases dissolution rate and saturation solubility, leading to enhanced bioavailability.

Q7: Can the therapeutic effect of Damnacanthal be enhanced by combining it with other drugs?

A: Yes, combination therapy is a powerful strategy in cancer treatment. Combining Damnacanthal with conventional chemotherapeutic agents could lead to synergistic effects, reduce required doses (and thus toxicity), and overcome drug resistance.

  • Rationale for Combination:

    • Synergistic Action: Damnacanthal's unique mechanism (e.g., targeting c-Met or inducing NAG-1) could complement the cytotoxic mechanisms of other drugs (e.g., DNA damaging agents or mitotic inhibitors).

    • Overcoming Resistance: By targeting multiple pathways simultaneously, combination therapy can be effective against tumors that have developed resistance to a single agent.

    • Dose Reduction: A synergistic interaction may allow for lower doses of one or both agents to achieve the desired therapeutic effect, potentially reducing side effects.

While specific clinical data on Damnacanthal combinations is emerging, studies on other natural polyphenols combined with drugs like Paclitaxel, Doxorubicin, and 5-Fluorouracil have shown significant promise.

Section 4: Data & Visualizations

Quantitative Data

Table 2: Reported In Vitro Cytotoxicity (IC50) of Damnacanthal in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Reference
HCT116-Red-FLucColorectal Carcinoma29.38 ± 3.3124
HCT116-Red-FLucColorectal Carcinoma21.02 ± 2.2148
HCT116-Red-FLucColorectal Carcinoma19.14 ± 0.7172
MCF-7Breast Cancer3.80 ± 0.57Not Specified
K-562Myelogenous Leukemia5.50 ± 1.26Not Specified
CEM-SST-lymphoblastic Leukemia~29.7 (10 µg/mL)72

Note: IC50 values can vary between labs due to differences in cell line passages and assay conditions.

Visualizations: Pathways and Workflows

Caption: Key anti-cancer signaling pathways modulated by Damnacanthal.

Caption: Experimental workflow for enhancing this compound's efficacy.

Caption: Conceptual logic of combination therapy for synergistic effects.

Section 5: Key Experimental Protocols

Protocol 1: General Protocol for In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be constant and non-toxic (<0.5%). Replace the old medium with 100 µL of medium containing this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: General Protocol for Cell Invasion (Boyden Chamber Assay)

This protocol is adapted from standard methodologies.

  • Insert Preparation: Use 24-well plate inserts with an 8 µm pore size membrane. Coat the top of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) and allow it to solidify.

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium. On the day of the assay, harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.

    • Add the cell suspension (e.g., 50,000 cells) to the upper chamber (the insert), along with the desired concentration of Damnacanthal or vehicle control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C to allow for cell invasion through the Matrigel and membrane.

  • Cell Removal and Staining:

    • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the invading cells on the bottom surface of the membrane with methanol and stain them with a solution like Crystal Violet.

  • Quantification:

    • Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).

    • Transfer the destaining solution to a 96-well plate and measure the absorbance at ~590 nm. Alternatively, count the stained cells in several fields of view under a microscope.

  • Data Analysis: Compare the absorbance or cell count of this compound-treated wells to the vehicle control to determine the percent inhibition of invasion.

Navigating the Nuances of Damnacanthol: A Technical Guide to Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Damnacanthol in their experiments. This resource provides essential guidance on understanding, identifying, and mitigating the off-target effects of this potent multi-kinase inhibitor. By offering detailed troubleshooting advice, comprehensive experimental protocols, and clear visual aids, we aim to enhance the precision and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound was initially identified as a potent and selective inhibitor of the p56lck tyrosine kinase.[1] It exhibits competitive inhibition with the peptide binding site and mixed noncompetitive inhibition with the ATP binding site of p56lck.[1]

Q2: What are the known off-target effects of this compound?

A2: Damnacanthal is recognized as a multi-kinase inhibitor, meaning it can interact with and inhibit several kinases other than its primary target, p56lck.[2] Documented off-targets include LIM-kinases (LIMK1 and LIMK2), c-Met, vascular endothelial growth factor receptor-2 (VEGFR-2), and focal adhesion kinase (FAK).[2] This promiscuity can lead to a range of cellular effects that are independent of p56lck inhibition.

Q3: Why am I observing cellular effects that are inconsistent with p56lck inhibition alone?

A3: Such discrepancies are likely due to this compound's off-target activities. For instance, effects on cell migration and invasion might be mediated through its inhibition of LIM-kinases, which regulate actin dynamics via cofilin phosphorylation.[3][4][5] Similarly, impacts on cell proliferation and angiogenesis could be linked to its inhibition of c-Met and VEGFR-2.[2]

Q4: How can I confirm that the observed phenotype in my experiment is due to the intended on-target effect of this compound?

A4: Validating on-target effects requires a multi-pronged approach. Key strategies include:

  • Using a secondary, structurally distinct inhibitor: Employing another known inhibitor of your target kinase with a different off-target profile can help confirm that the observed phenotype is not due to a shared off-target.

  • Genetic knockdown or knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase should phenocopy the effects of Damnacanthal if the effect is on-target.

  • Rescue experiments: In a target knockdown or knockout background, Damnacanthal should have a diminished or absent effect.

Troubleshooting Guides

Problem: My experimental results with this compound are difficult to interpret or seem contradictory.
  • Possible Cause: Off-target effects are confounding the interpretation of your results.

  • Troubleshooting Steps:

    • Review the literature for known off-targets of this compound: Familiarize yourself with the kinases and signaling pathways that may be unintentionally affected (see signaling pathway diagrams below).

    • Perform a dose-response curve: Off-target effects may occur at different concentrations than on-target effects. A detailed dose-response analysis can help identify a potential therapeutic window where on-target effects are dominant.

    • Employ orthogonal validation methods: As outlined in FAQ 4, use secondary inhibitors and genetic approaches to confirm that your phenotype is linked to the intended target.

    • Conduct off-target profiling: If resources permit, perform an unbiased screen to identify which other kinases are being inhibited by Damnacanthal in your experimental system (see Experimental Protocols).

Problem: How do I differentiate between a specific off-target effect and general cellular toxicity?
  • Possible Cause: At higher concentrations, many small molecule inhibitors can induce cellular stress and apoptosis, which can be mistaken for a specific biological effect.

  • Troubleshooting Steps:

    • Assess cell viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary endpoint measurement. This will help determine the concentration at which Damnacanthal becomes cytotoxic.

    • Use a cytotoxicity control: Include a known cytotoxic agent (e.g., staurosporine at a high concentration) as a positive control for cell death.

    • Monitor markers of apoptosis: Assess for markers such as caspase-3/7 activation or PARP cleavage to determine if the observed effects are part of a general apoptotic response.

    • Specificity Ratio (SR) analysis: Relate the concentration at which a specific effect is observed to the concentration that causes cytotoxicity. A high SR suggests a specific effect, while an SR close to 1 indicates that the effect may be due to cytotoxicity.[6]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Damnacanthal against a Selection of Kinases

KinaseIC50 (nM)Assay ConditionsReference
p56lck (autophosphorylation)17Cell-free[1]
p56lck (exogenous peptide)620Cell-free[1]
p60src>10,000Cell-free[1]
p59fyn>10,000Cell-free[1]
Protein Kinase A>100,000Cell-free[1]
Protein Kinase C>100,000Cell-free[1]
Receptor Tyrosine Kinases (unspecified)>25,000Cell-free[1]
LIMK1More effective than LckIn vitro kinase assay
c-MetInhibition observedWestern blot analysis
VEGFR-2Inhibition suggestedDocking and molecular dynamics[2]
FAKInhibition suggestedDocking and molecular dynamics[2]

Note: This table is not exhaustive and represents a summary of currently available public data. A comprehensive kinase panel screen would provide a more complete selectivity profile.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Off-Target Profiling

This protocol provides a general framework for assessing the inhibitory activity of Damnacanthal against a panel of recombinant kinases.

Materials:

  • Recombinant kinases of interest

  • Kinase-specific peptide substrates

  • Damnacanthal stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or plate reader

Procedure:

  • Prepare serial dilutions of Damnacanthal in kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase and its corresponding peptide substrate to each well.

  • Add the Damnacanthal dilutions to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or boiling in LDS sample buffer).

  • Detect kinase activity:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Calculate the percent inhibition for each Damnacanthal concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target in a cellular context.

Materials:

  • Cultured cells of interest

  • Damnacanthal

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Compound Treatment: Treat cultured cells with Damnacanthal or DMSO for a specified time (e.g., 1-3 hours) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.

  • Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Alternatively, add lysis buffer and incubate on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of Damnacanthal, you should observe a higher amount of the soluble target protein at elevated temperatures compared to the DMSO control, resulting in a shift of the melting curve to the right.

Visualizations

Signaling Pathways

Damnacanthol_Signaling_Pathways cluster_p56lck p56lck Pathway cluster_limk LIMK/Cofilin Pathway cluster_cMet c-Met Pathway TCR TCR Activation p56lck p56lck TCR->p56lck ZAP70 ZAP70 p56lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3/DAG Signaling PLCg1->IP3_DAG NFAT_AP1 NFAT/AP-1 Activation IP3_DAG->NFAT_AP1 Damnacanthol_lck This compound Damnacanthol_lck->p56lck Rho_GTPase Rho GTPases ROCK ROCK Rho_GTPase->ROCK LIMK LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin P Actin_Dynamics Actin Dynamics (Migration/Invasion) Cofilin->Actin_Dynamics Damnacanthol_limk This compound Damnacanthol_limk->LIMK HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK Akt Akt PI3K->Akt Proliferation_Survival Proliferation/Survival Akt->Proliferation_Survival MAPK->Proliferation_Survival Damnacanthol_cMet This compound Damnacanthol_cMet->cMet

Caption: Overview of signaling pathways affected by this compound.

Experimental Workflows

Experimental_Workflows cluster_Kinase_Assay In Vitro Kinase Assay Workflow cluster_CETSA CETSA Workflow KA1 Prepare Damnacanthal dilutions KA2 Incubate with recombinant kinase and substrate KA1->KA2 KA3 Initiate reaction with ATP KA2->KA3 KA4 Stop reaction KA3->KA4 KA5 Detect kinase activity KA4->KA5 KA6 Calculate IC50 KA5->KA6 CETSA1 Treat cells with this compound/DMSO CETSA2 Heat cells at various temperatures CETSA1->CETSA2 CETSA3 Lyse cells CETSA2->CETSA3 CETSA4 Separate soluble proteins by centrifugation CETSA3->CETSA4 CETSA5 Analyze soluble fraction by Western blot CETSA4->CETSA5 CETSA6 Determine thermal shift CETSA5->CETSA6 Troubleshooting_Logic Start Unexpected/Inconsistent Results Q1 Is the effect dose-dependent? Start->Q1 A1_Yes Proceed to specificity testing Q1->A1_Yes Yes A1_No Re-evaluate experimental setup and compound integrity Q1->A1_No No Q2 Does a structurally different inhibitor of the same target show a similar effect? A1_Yes->Q2 Q3 Does target knockdown/knockout phenocopy the inhibitor's effect? A1_Yes->Q3 A2_Yes Likely on-target effect Q2->A2_Yes Yes A2_No Potential off-target effect Q2->A2_No No Q4 Is the effect observed only at cytotoxic concentrations? A2_No->Q4 A3_Yes Likely on-target effect Q3->A3_Yes Yes A3_No Potential off-target effect Q3->A3_No No A3_No->Q4 A4_Yes Likely due to general toxicity Q4->A4_Yes Yes A4_No Proceed with off-target investigation Q4->A4_No No Investigate_Off_Target Perform kinase profiling or CETSA for off-targets A4_No->Investigate_Off_Target

References

Technical Support Center: Modification of Damnacanthol for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers focused on the structural modification of damnacanthol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of damnacanthal that are crucial for its biological activity?

A1: Structure-activity relationship (SAR) studies indicate that the cytotoxic and biological activities of damnacanthal are significantly influenced by its substitution pattern. The key pharmacophores are the methoxy group at C-1, the formyl group at C-2, and the hydroxyl group at C-3 of the anthraquinone scaffold.[1] These functional groups are considered important for its anticancer activity.

Q2: Which structural modifications have been shown to enhance the cytotoxic activity of this compound analogs?

A2: Several modifications have been explored. Replacing the formyl group at C-2 with a bromomethyl group has been shown to be important for cytotoxic activity.[1][2] Additionally, analogs such as 1,3-dimethoxyanthraquinone have demonstrated potent cytotoxicity against cancer cell lines like MCF-7 and K-562.[1][3] One study found that 2-Bromomethyl-1,3-dimethoxyanthraquinone displayed high activity against five different cancer cell lines, with IC50 values in the 2–8 μM range.[2]

Q3: My new this compound derivative shows lower-than-expected activity. What are the potential reasons?

A3: A decrease in activity can often be traced back to modifications of the core pharmacophores. If you have altered the methoxy group at C-1, the substituent at C-2, or the hydroxyl group at C-3, you may have disrupted a key interaction with the biological target.[1] For example, while some derivatives show moderate activity, many do not exceed the cytotoxicity of the parent compound, damnacanthal, suggesting the original combination of functional groups is highly optimized for its effect.[1]

Q4: What are the primary molecular targets and signaling pathways affected by damnacanthal?

A4: Damnacanthal exerts its anticancer effects through multiple mechanisms. It is known to induce apoptosis by stimulating p53 and p21 genes in breast cancer cells (MCF-7).[4] It can also cause cell cycle arrest at the G0/G1 phase.[5] In colorectal cancer cells, it has been shown to down-regulate the expression of cyclin D1 and TCF4, a key protein in the WNT/β-catenin pathway.[6][7] Furthermore, it acts as an inhibitor of several tyrosine kinases, such as p56lck.[5][6]

Q5: What are some common challenges encountered during the synthesis of this compound derivatives?

A5: A primary synthetic route involves the Friedel-Crafts acylation of a phthalic anhydride with a substituted benzene derivative.[1] Common challenges include achieving good yields, managing regioselectivity during acylation, and purification of the final products. Subsequent modification steps, such as bromination with N-Bromosuccinimide (NBS) or oxidation with Pyridinium chlorochromate (PCC), require careful control of reaction conditions to avoid side products.[1]

Troubleshooting Guides

Issue 1: Low Yield in Synthesis
  • Symptom: The final yield of the synthesized damnacanthal analog is significantly lower than reported in the literature.

  • Possible Cause 1: Incomplete Friedel-Crafts Acylation: The initial condensation step is critical. Ensure that the Lewis acid catalyst (e.g., AlCl3) is anhydrous and used in the correct stoichiometric amount. The reaction temperature (165–175 °C) is also a critical parameter.[1]

  • Solution 1: Use freshly opened, anhydrous AlCl3. Consider using a salt melt (e.g., AlCl3/NaCl) to ensure even heating and efficient reaction conditions.[1]

  • Possible Cause 2: Inefficient Oxidation/Functional Group Interconversion: Steps like the oxidation of a methyl group to a formyl group using PCC can be sluggish.

  • Solution 2: Ensure the PCC is of high quality and the solvent (e.g., CH2Cl2) is dry. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Poor Solubility of a New Derivative
  • Symptom: A newly synthesized analog precipitates out of solution during biological assays, leading to inconsistent results.

  • Possible Cause: The modification has significantly increased the lipophilicity of the molecule. The planar anthraquinone core is inherently poorly soluble in aqueous media.

  • Solution: Consider introducing polar functional groups, such as additional hydroxyl or carboxyl groups, to improve aqueous solubility. For in vitro assays, using a small percentage of a co-solvent like DMSO is standard, but ensure the final concentration does not affect cell viability.

Issue 3: Inconsistent Cytotoxicity (MTT Assay) Results
  • Symptom: IC50 values for the same compound vary significantly between experimental repeats.

  • Possible Cause 1: Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final colorimetric reading.

  • Solution 1: Standardize your cell counting and seeding protocol. Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the test compound.

  • Possible Cause 2: Compound Stability/Precipitation: The compound may be degrading in the culture medium or precipitating at higher concentrations.

  • Solution 2: Prepare fresh stock solutions of the compound in DMSO for each experiment. Visually inspect the wells of the microplate under a microscope for any signs of precipitation before adding the MTT reagent.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of damnacanthal and some of its key derivatives against various cancer cell lines.

Compound NameModificationCell LineIC50 ValueReference
Damnacanthal (Parent Compound)MCF-7 (Breast)3.80 ± 0.57 µM[1][3]
K-562 (Leukemia)5.50 ± 1.26 µM[1][3]
CEM-SS (Leukemia)10 µg/mL[5]
MCF-7 (Breast)8.2 µg/mL[4]
Nordamnacanthal H instead of CH3 at C-1 MethoxyCEM-SS (Leukemia)1.7 µg/mL[5]
1,3-Dimethoxyanthraquinone OCH3 at C-1, OCH3 at C-3, H at C-2MCF-7 (Breast)6.50 ± 0.66 µM[1][3]
K-562 (Leukemia)5.90 ± 0.95 µM[1][3]
2-Bromomethyl-1,3-dimethoxyanthraquinone OCH3 at C-1, OCH3 at C-3, CH2Br at C-2Various2 - 8 µM[2]
1,3-Dihydroxyanthraquinone OH at C-1, OH at C-3, H at C-2MCF-7 (Breast)19.70 ± 0.35 µM[1][3]
K-562 (Leukemia)14.50 ± 1.28 µM[1][3]

Experimental Protocols

Protocol 1: Synthesis of Damnacanthal from 1,3-Dihydroxy-2-methylanthraquinone

This protocol is based on synthetic routes described in the literature.[1]

  • Acetylation: Reflux 1,3-dihydroxy-2-methylanthraquinone with dimethyl sulfate ((CH3)2SO4) and anhydrous potassium carbonate (K2CO3) in dry acetone for 22 hours to protect one of the hydroxyl groups.

  • Methylation: Methylate the remaining hydroxyl group using methyl iodide (CH3I) and K2CO3 to yield the dimethoxy derivative.

  • Bromination: Reflux the product from the previous step with N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl4) for 30 hours to obtain the 2-bromomethyl derivative.

  • Hydrolysis: Reflux the brominated intermediate in 80% acetic acid for 24 hours to convert the bromomethyl group to a hydroxymethyl group.

  • Oxidation: Stir the 2-hydroxymethyl intermediate with Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2) for 2-4 hours at room temperature to oxidize the alcohol to the final aldehyde, yielding damnacanthal.

  • Purification: Purify the final product using column chromatography.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically from a 10 mM stock in DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualizations

Below are diagrams illustrating key workflows and signaling pathways related to this compound research.

G cluster_synthesis Synthesis & Modification cluster_bio Biological Evaluation start Starting Materials (e.g., Phthalic Anhydride) synth Chemical Synthesis (e.g., Friedel-Crafts) start->synth mods Structural Modification (e.g., Bromination, Oxidation) synth->mods purify Purification & Characterization (Chromatography, NMR, MS) mods->purify screen In Vitro Cytotoxicity Screening (MTT Assay) purify->screen sar SAR Analysis screen->sar active Active Compound Identified screen->active sar->mods Iterative Refinement mech Mechanism of Action Studies (Apoptosis, Cell Cycle) active->mech

Caption: Workflow for Synthesis and Evaluation of this compound Analogs.

G damna Damnacanthal p53 p53 Activation damna->p53 induces p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax cdk Cyclin/CDK Inhibition p21->cdk inhibits arrest G1 Cell Cycle Arrest cdk->arrest leads to apop Apoptosis arrest->apop cas7 Caspase-7 Activation bax->cas7 cas7->apop

Caption: p53-Mediated Apoptosis Pathway Induced by Damnacanthal.

G damna Damnacanthal tcf4 TCF4 Expression damna->tcf4 inhibits betacat β-catenin/TCF4 Complex tcf4->betacat target Target Gene Expression (e.g., c-Myc, Cyclin D1) betacat->target activates prolif Cell Proliferation & Survival target->prolif

Caption: Damnacanthal Inhibition of the WNT/β-catenin Signaling Pathway.

References

Validation & Comparative

Damnacanthal: A Potent Anticancer Contender in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer potential of Damnacanthal in animal models, juxtaposed with alternative treatments. The data presented is derived from various preclinical studies, offering insights into its efficacy and mechanisms of action across different cancer types.

Damnacanthal, a naturally occurring anthraquinone compound, has demonstrated significant anticancer properties in various preclinical animal studies. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways implicated in Damnacanthal's mode of action.

Comparative Efficacy of Damnacanthal in Animal Models

Damnacanthal has shown promising results in inhibiting tumor growth in several animal models of cancer, most notably in colorectal and ovarian cancer xenografts. Its performance has been found to be superior to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in a colorectal cancer model.

Colorectal Cancer

In a study utilizing a human colorectal carcinoma HCT116-Red-FLuc xenograft model in nude mice, orally administered Damnacanthal exhibited a potent, dose-dependent inhibition of tumor growth that surpassed the efficacy of 5-FU.[1]

Table 1: Comparison of Damnacanthal and 5-FU in a Colorectal Cancer Xenograft Model [1]

Treatment GroupDose and AdministrationMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Negative Control (Vehicle)10% DMSO/Tween80 in DPBS, oral gavage every 2 days1277 ± 209-
Damnacanthal (D20)20 mg/kg, oral gavage every 2 days314 ± 119~75%
Damnacanthal (D40)40 mg/kg, oral gavage every 2 days266 ± 104~79%
5-Fluorouracil (F20)20 mg/kg, oral gavage every 2 days699 ± 84~45%

SD: Standard Deviation

Ovarian Cancer

A study on a xenograft nude mouse model using SKVO3 ovarian cancer cells also demonstrated the in vivo anticancer effect of Damnacanthal.[2] While specific tumor volume data was not provided in the abstract, the study reported that Damnacanthal induced significant cell death and apoptosis in the xenograft model.[2]

Further research is required to provide a more detailed quantitative comparison for ovarian and other cancer types. While in vitro studies have shown Damnacanthal's activity against breast, prostate, liver, and leukemia cancer cell lines, comprehensive in vivo data from animal models for these cancers is not as readily available.[1][3][4][5]

Experimental Protocols

The following section details the methodologies used in the key in vivo studies cited in this guide.

Colorectal Cancer Xenograft Model[1]
  • Animal Model: Male athymic BALB/cAJcl-nu/nu nude mice (6-8 weeks old).

  • Cell Line: Human colorectal carcinoma HCT116 cells stably expressing red-shifted luciferase (HCT116-Red-FLuc).

  • Tumor Induction: 5 x 10^5 HCT116-Red-FLuc cells in 100 µL of serum-free McCoy's 5A medium were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 50 mm³, mice were randomized into four groups (n=6 per group). Treatment was administered via oral gavage every two days for 26 days.

    • Negative Control: Vehicle (10% DMSO/Tween80 in DPBS).

    • Damnacanthal Groups: 20 mg/kg (D20) and 40 mg/kg (D40) of Damnacanthal.

    • Positive Control: 20 mg/kg of 5-Fluorouracil (F20).

  • Tumor Assessment: Tumor volume was measured twice weekly using a digital caliper and calculated with the formula: (width² x length)/2. Bioluminescence imaging was also used to monitor tumor burden.

  • Toxicity Assessment: The acute oral toxicity of Damnacanthal was determined, with an LD50 value found to be 2500 mg/kg.[6]

Ovarian Cancer Xenograft Model[2]
  • Animal Model: Xenograft nude mouse model.

  • Cell Line: SKVO3 human ovarian cancer cells.

  • Treatment: Details on the dosage and administration route were not specified in the available abstract.

  • Tumor Assessment: The study evaluated the anti-ovarian cancer effect of Damnacanthal in the xenograft model.

Mechanism of Action: Signaling Pathways

Damnacanthal exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

A primary mechanism of Damnacanthal is the downregulation of cyclin D1, a crucial regulator of the G1 to S phase transition in the cell cycle.[1] This effect has been observed in colorectal, breast, and prostate cancer cells.[1][3] The downregulation of cyclin D1 by Damnacanthal occurs at the post-translational level through a proteasome-dependent pathway.[3][7]

G Damnacanthal's Effect on Cyclin D1 Degradation damnacanthal Damnacanthal ubiquitin Ubiquitin Proteasome System damnacanthal->ubiquitin cyclinD1 Cyclin D1 ubiquitin->cyclinD1 Targets for Degradation degradation Cyclin D1 Degradation cyclinD1->degradation g1_arrest G1 Phase Cell Cycle Arrest degradation->g1_arrest

Caption: Damnacanthal promotes Cyclin D1 degradation via the ubiquitin-proteasome system, leading to G1 cell cycle arrest.

Damnacanthal also induces apoptosis through multiple pathways. In melanoma cells, it has been shown to activate the p53/p21 and NF-κB signaling pathways, leading to increased caspase activity.[8] In ovarian cancer, the ERK/mTOR/autophagy signaling cascade is implicated in its pro-apoptotic effects.[2] For colorectal cancer, the induction of apoptosis involves the upregulation of the pro-apoptotic protein NAG-1 (Nonsteroidal Anti-inflammatory Drug-Activated Gene-1) through the transcription factor C/EBPβ.[9]

G Apoptosis Induction Pathways of Damnacanthal cluster_colorectal Colorectal Cancer cluster_melanoma Melanoma cluster_ovarian Ovarian Cancer damnacanthal1 Damnacanthal cebpb C/EBPβ damnacanthal1->cebpb nag1 NAG-1 cebpb->nag1 apoptosis1 Apoptosis nag1->apoptosis1 damnacanthal2 Damnacanthal p53_p21 p53/p21 damnacanthal2->p53_p21 nfkb NF-κB damnacanthal2->nfkb caspases Caspase Activation p53_p21->caspases nfkb->caspases apoptosis2 Apoptosis caspases->apoptosis2 damnacanthal3 Damnacanthal erk_mtor ERK/mTOR Pathway damnacanthal3->erk_mtor autophagy Autophagy erk_mtor->autophagy apoptosis3 Apoptosis autophagy->apoptosis3

Caption: Damnacanthal induces apoptosis through distinct signaling pathways in different cancer types.

Experimental Workflow for In Vivo Studies

The general workflow for evaluating the anticancer potential of Damnacanthal in xenograft animal models is outlined below.

G General Experimental Workflow for In Vivo Xenograft Studies cell_culture Cancer Cell Culture injection Subcutaneous Injection of Cancer Cells into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (Damnacanthal, Control, etc.) randomization->treatment data_collection Tumor Volume and Body Weight Measurement treatment->data_collection imaging Bioluminescence Imaging (optional) treatment->imaging endpoint Endpoint Analysis: Tumor Excision, Weight, Histopathology, Biomarker Analysis data_collection->endpoint imaging->endpoint

Caption: A typical workflow for assessing the efficacy of an anticancer agent in a xenograft mouse model.

References

"Cross-validation of Damnacanthol's inhibitory effects on different kinases"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Damnacanthol, a naturally occurring anthraquinone, has garnered significant interest in the scientific community for its potent biological activities, including its role as a multi-kinase inhibitor. This guide provides a comprehensive cross-validation of this compound's inhibitory effects on various kinases, presenting key experimental data, detailed protocols, and visual representations of the signaling pathways involved.

Comparative Inhibitory Activity of this compound

This compound exhibits a distinct selectivity profile, potently inhibiting several kinases involved in crucial cellular processes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, providing a quantitative comparison of its inhibitory potency.

Kinase TargetIC50 Value (nM)Assay TypeReference
p56lck (autophosphorylation) 17In vitro kinase assay[1]
p56lck (exogenous peptide) 620In vitro kinase assay[1]
LIMK1 800In vitro kinase assay
LIMK2 1530In vitro kinase assay
Lck 1620In vitro kinase assay
Src Weak inhibitionIn vitro kinase assay
c-Met Inhibition demonstratedIn vitro radiometric & ELISA assays[2]
VEGFR-2 Inhibition demonstratedMolecular docking & in vitro assays[3][4]
FAK Inhibition demonstratedMolecular docking & in vitro assays[3][4]
ROCK > 20,000In vitro kinase assay
PAK3 > 20,000In vitro kinase assay
PKCα > 20,000In vitro kinase assay
CaMKIα > 20,000In vitro kinase assay
Protein Kinase A (PKA) >100-fold selective for p56lckIn vitro kinase assay[1]
Protein Kinase C (PKC) >100-fold selective for p56lckIn vitro kinase assay[1]
Receptor Tyrosine Kinases (unspecified) >40-fold selective for p56lckIn vitro kinase assay[1]

Experimental Protocols

The following are generalized yet detailed methodologies for key experiments cited in the evaluation of this compound's kinase inhibitory activity.

In Vitro Kinase Assay (Radiometric)

This protocol is a standard method for determining the inhibitory activity of a compound against a specific kinase by measuring the incorporation of a radiolabeled phosphate group into a substrate.[5][6][7][8]

1. Reaction Mixture Preparation:

  • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • In a microcentrifuge tube on ice, combine the purified kinase, the specific substrate (e.g., myelin basic protein for Lck, cofilin for LIMK), and the kinase reaction buffer.

  • Add this compound at various concentrations to the respective tubes. A DMSO control is run in parallel.

2. Kinase Reaction Initiation:

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes to denature the proteins.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated substrate.

  • Quantify the band intensities to determine the extent of phosphorylation and calculate the IC50 value of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a non-radioactive alternative for measuring kinase activity in a high-throughput format.[9][10][11]

1. Reagent Preparation:

  • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Prepare solutions of the kinase, a fluorescently labeled substrate (e.g., a fluorescein-labeled peptide), and ATP in the kinase reaction buffer.

  • Prepare a stock solution of this compound and create a serial dilution series.

2. Kinase Reaction:

  • In a low-volume 384-well plate, add the kinase, the fluorescently labeled substrate, and this compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Detection:

  • Stop the reaction by adding a detection solution containing EDTA and a terbium-labeled phosphospecific antibody. The antibody binds to the phosphorylated substrate.

  • Incubate the plate at room temperature for the detection antibody to bind (e.g., 30-60 minutes).

  • Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emissions at ~620 nm (terbium donor) and ~665 nm (fluorescein acceptor).

4. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound and a general experimental workflow for assessing kinase inhibition.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase & Substrate Kinase & Substrate Incubation Incubation Kinase & Substrate->Incubation This compound Dilutions This compound Dilutions This compound Dilutions->Incubation Reaction Buffer Reaction Buffer Reaction Buffer->Incubation Radiometric Radiometric Incubation->Radiometric TR-FRET TR-FRET Incubation->TR-FRET IC50 Determination IC50 Determination Radiometric->IC50 Determination TR-FRET->IC50 Determination

Caption: General workflow for in vitro kinase inhibition assay.

p56lck_pathway TCR T-Cell Receptor (TCR) p56lck p56lck TCR->p56lck Activation CD4/CD8 CD4/CD8 CD4/CD8->p56lck ZAP-70 ZAP-70 p56lck->ZAP-70 Phosphorylates LAT LAT ZAP-70->LAT Phosphorylates Downstream Signaling Downstream Signaling (e.g., NF-κB) LAT->Downstream Signaling This compound This compound This compound->p56lck Inhibits

Caption: this compound's inhibition of the p56lck signaling pathway.

limk_pathway Rho GTPases Rho/Rac/Cdc42 ROCK/PAK ROCK/PAK Rho GTPases->ROCK/PAK Activate LIMK1/2 LIMK1/2 ROCK/PAK->LIMK1/2 Activate Cofilin Cofilin (Active) LIMK1/2->Cofilin Phosphorylates P-Cofilin P-Cofilin (Inactive) Actin Dynamics Actin Filament Severing & Depolymerization Cofilin->Actin Dynamics This compound This compound This compound->LIMK1/2 Inhibits

Caption: Inhibition of the LIMK-Cofilin pathway by this compound.[12][13][14]

cMet_pathway HGF Hepatocyte Growth Factor (HGF) c-Met c-Met HGF->c-Met Binds & Activates PI3K PI3K c-Met->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival Cell Survival & Proliferation Akt->Cell Survival This compound This compound This compound->c-Met Inhibits

References

Reproducibility of Damnacanthol's Antitumorigenic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumorigenic activity of damnacanthol across various cancer cell lines as reported in multiple studies. It aims to serve as a resource for evaluating the reproducibility of its effects and to provide detailed experimental data and protocols to support further research.

I. Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The following table summarizes the reported IC50 values for this compound in different cancer cell lines across various studies. This comparative data highlights the variable sensitivity of different cancer types to this compound and provides an overview of the consistency of these findings.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)Reference
H400 Oral Squamous Cell Carcinoma1.972[1]
MCF-7 Breast Cancer8.272[2][3]
MCF-7 Breast Cancer3.80 (as compound 1)Not Specified[4]
HCT116-Red-FLuc Colorectal Cancer29.3824[5]
21.0248[5]
19.1472[5]
CEM-SS T-lymphoblastic Leukemia1072[6]
K-562 Myelogenous Leukemia5.50 (as compound 1)Not Specified[4]

II. Effects on Cell Cycle Progression

This compound has been shown to induce cell cycle arrest in several cancer cell lines. The specific phase of arrest appears to be cell-type dependent, suggesting different downstream effects of the compound.

Cell LineCancer TypeTreatment ConcentrationDuration (hours)% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
CEM-SS T-lymphoblastic LeukemiaIC50 (10 µg/mL)2463.31--[6]
IC50 (10 µg/mL)4870.41--[6]
H400 Oral Squamous Cell CarcinomaIC50 (1.9 µg/mL)24-31.07-[1]
IC50 (1.9 µg/mL)48-49.23-[1]
Control-24-19.40-[1]
Control-48-14.70-[1]

III. Induction of Apoptosis

A key mechanism of this compound's antitumorigenic activity is the induction of apoptosis. The following data from Annexin V-FITC/PI staining assays quantifies the percentage of apoptotic cells following treatment.

Cell LineCancer TypeTreatment ConcentrationDuration (hours)% Early Apoptosis% Late Apoptosis/NecrosisReference
MCF-7 Breast CancerIC50 (8.2 µg/mL)7280.68.1 (Late Apoptosis), 2.0 (Necrosis)[2]

IV. Experimental Protocols

For reproducibility, detailed experimental protocols are essential. The following are composite methodologies based on the cited literature for key assays used to evaluate this compound's activity.

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-15,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) and incubate for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50% compared to the control.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50) for the specified time.

  • Cell Harvesting: Harvest cells by centrifugation.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate for 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in T-25 flasks and treat with this compound at the desired concentration and duration upon reaching approximately 60% confluency.

  • Harvesting and Fixation: Harvest cells by centrifugation and fix them in cold 70% ethanol, adding it dropwise to the pellet while vortexing. Fix on ice or at -20°C.

  • Washing: Wash the fixed cells with PBS to remove ethanol.

  • Staining: Resuspend the cells in a staining buffer containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, then wash with PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% skim milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, NF-κB, Cyclin D1, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence system.

V. Signaling Pathways and Experimental Workflows

The antitumorigenic effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for assessing this compound's activity.

experimental_workflow cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Measure Protein Expression western_blot->protein_exp

General experimental workflow for evaluating this compound's antitumorigenic activity.

p53_pathway damnacanthal This compound p21 p21 Activation damnacanthal->p21 p53 p53 Transcription & Expression p21->p53 bax Bax Gene Transcription p53->bax g1_arrest G1 Cell Cycle Arrest p53->g1_arrest apoptosis Apoptosis bax->apoptosis

This compound-induced p53-mediated signaling pathway in breast cancer cells[2].

nfkb_pathway damnacanthal This compound nfkb NF-κB Inhibition damnacanthal->nfkb caspase3 Caspase-3 Activation damnacanthal->caspase3 cyclin_d Cyclin D & E Downregulation nfkb->cyclin_d leads to apoptosis Apoptosis cyclin_d->apoptosis contributes to caspase3->apoptosis

This compound's effect on the NF-κB signaling pathway in melanoma cells.

References

"Comparing the mechanisms of action of Damnacanthol and other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Damnacanthal, a naturally occurring anthraquinone, with other established kinase inhibitors. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

Introduction to Damnacanthal

Damnacanthal, isolated from the roots of Morinda citrifolia (Noni), has emerged as a multi-targeted kinase inhibitor with potential therapeutic applications in various diseases, including cancer.[1] Its ability to modulate multiple signaling pathways by inhibiting a range of protein kinases makes it a compound of significant interest. This guide will delve into the specifics of its inhibitory actions and compare them with other kinase inhibitors targeting similar pathways.

Target Kinase Profile of Damnacanthal

Damnacanthal has been shown to inhibit several key kinases involved in cell proliferation, migration, and angiogenesis. The primary targets identified in the literature include:

  • LIM domain kinase 1 (LIMK1) and 2 (LIMK2): These kinases are crucial regulators of actin dynamics.[2]

  • Lymphocyte-specific protein tyrosine kinase (Lck): A key signaling molecule in T-cell activation.[3]

  • Hepatocyte growth factor receptor (c-Met): A receptor tyrosine kinase implicated in cancer cell growth and invasion.

  • Vascular endothelial growth factor receptor 2 (VEGFR2): A primary mediator of angiogenesis.[4]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion and migration.[4]

Quantitative Comparison of Kinase Inhibition

The inhibitory potency of Damnacanthal against its target kinases is summarized in the table below, alongside a selection of other known kinase inhibitors for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Kinase TargetInhibitorIC50 (nM)Reference
LIMK1 Damnacanthal 800 [2]
LIMKi37[5]
Pyr150[2]
LIMK2 Damnacanthal 1530 [2]
LIMKi38[5]
Pyr175[2]
Lck Damnacanthal 1620 [2]
A-770041147[6]
BMS-2431174[6]
c-Met Damnacanthal Data not available
Crizotinib11[7]
Cabozantinib1.3[7]
Savolitinib5[7]
VEGFR2 Damnacanthal Data not available
Cabozantinib0.035[8]
Apatinib1[8]
Ki87510.9[8]
FAK Damnacanthal Data not available
Ifebemtinib (IN10018)1[4]
VS-4718 (PND-1186)1.5[4]
PF-5622711.5[4]

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Mechanisms of Action

Damnacanthal exerts its biological effects by interfering with key signaling cascades. The following diagrams illustrate the pathways affected by the inhibition of its primary kinase targets.

LIMK_Pathway cluster_inactivation Inactivation RAC_CDC42 Rac/Cdc42 PAK_ROCK PAK/ROCK RAC_CDC42->PAK_ROCK LIMK1_2 LIMK1/2 PAK_ROCK->LIMK1_2 Cofilin Cofilin LIMK1_2->Cofilin Phosphorylation P_Cofilin p-Cofilin (Inactive) Actin_Dynamics Actin Dynamics (Migration, Invasion) Cofilin->Actin_Dynamics Damnacanthal Damnacanthal Damnacanthal->LIMK1_2 Lck_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, NF-κB, AP-1) PLCg1->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Damnacanthal Damnacanthal Damnacanthal->Lck RTK_Pathways HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Damnacanthal Damnacanthal Damnacanthal->cMet Damnacanthal->VEGFR2 Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer - Test Compound (Damnacanthal) Start->Prepare_Reagents Reaction_Setup Set up Reaction: - Add buffer, substrate, and inhibitor to microplate wells. Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: - Add Kinase and ATP. Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detection of Substrate Phosphorylation Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Damnacanthol and its Analogues in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. Damnacanthal, a naturally occurring anthraquinone, and its synthetic analogues have emerged as promising candidates, exhibiting potent anticancer and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of damnacanthol and its derivatives, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Damnacanthal's core anthraquinone structure has proven to be a versatile scaffold for chemical modification, allowing researchers to fine-tune its biological activities. Studies have revealed that specific substitutions on this scaffold can significantly impact its efficacy as both a cytotoxic agent against cancer cells and an inhibitor of inflammatory pathways.

Cytotoxic Activity: A Tale of Substitutions

The anticancer potential of this compound and its analogues has been extensively studied, with the primary measure of efficacy being the half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of these compounds.

Key structural features have been identified as crucial for the cytotoxic activity of this compound analogues. Notably, the presence of a bromomethyl group at the C-2 position of the anthraquinone skeleton has been shown to be important for its anticancer effects.[1][2] Furthermore, the presence of methoxyl or hydroxyl groups at the C-1 and C-3 positions also contributes significantly to this activity.[1][2]

Below is a comparative table summarizing the cytotoxic activity (IC50 values) of damnacanthal and a selection of its synthetic analogues against two human cancer cell lines: MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia).

CompoundStructureMCF-7 IC50 (µM)[3]K-562 IC50 (µM)[3]
Damnacanthal1,3-Dihydroxy-2-formylanthraquinone3.80 ± 0.575.50 ± 1.26
Nordamnacanthal1,3-Dihydroxy-2-methylanthraquinone--
1,3-Dihydroxyanthraquinone19.70 ± 0.3514.50 ± 1.28
1,3-Dimethoxyanthraquinone6.50 ± 0.665.90 ± 0.95
2-Bromomethyl-1,3-dimethoxyanthraquinone5.70 ± 0.21 (µg/mL)8.50 ± 1.18 (µg/mL)
2-Hydroxymethyl-1,3-dimethoxyanthraquinone12.10 ± 0.14 (µg/mL)14.00 ± 2.13 (µg/mL)
2-Formyl-1,3-dimethoxyanthraquinone13.10 ± 1.02 (µg/mL)14.80 ± 0.74 (µg/mL)
1,3-Dimethoxy-2-methylanthraquinone9.40 ± 3.51 (µg/mL)28.40 ± 2.33 (µg/mL)
1,3-Dihydroxy-2-methylanthraquinone25.60 ± 0.42 (µg/mL)28.40 ± 0.79 (µg/mL)

Note: Some IC50 values are reported in µg/mL in the source literature and have been presented as such.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Beyond its anticancer properties, damnacanthal has demonstrated significant anti-inflammatory effects. This activity is primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][4] By suppressing NF-κB activation, damnacanthal effectively downregulates the production of these inflammatory mediators.[2] While extensive comparative quantitative data for the anti-inflammatory activity of a wide range of analogues is not as readily available as for cytotoxicity, the inhibition of the NF-κB pathway remains a key indicator of anti-inflammatory potential.

Unraveling the Molecular Mechanisms: Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions underlying the biological activities of damnacanthal, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Damnacanthal_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimulus Inflammatory Stimulus Receptor Receptor Inflammatory\nStimulus->Receptor p56lck p56lck Receptor->p56lck Activates IKK IKK Complex p56lck->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Damnacanthal Damnacanthal Damnacanthal->p56lck Inhibits DNA DNA NFkB_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) DNA->Proinflammatory_Genes Induces

Caption: Damnacanthal inhibits the NF-κB signaling pathway.

The anticancer activity of damnacanthal is also linked to the induction of apoptosis through the extracellular signal-regulated kinase (ERK) pathway, which leads to the upregulation of the pro-apoptotic protein NAG-1 via the transcription factor C/EBPβ.

Damnacanthal_Apoptosis_Workflow Damnacanthal Damnacanthal Treatment ERK ERK Activation Damnacanthal->ERK CEBPb C/EBPβ Expression ERK->CEBPb NAG1 NAG-1 Transcription CEBPb->NAG1 Apoptosis Apoptosis NAG1->Apoptosis

Caption: Apoptosis induction by Damnacanthal via the ERK pathway.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., MCF-7, K-562)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or its analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of compounds like damnacanthal.

Materials:

  • Mammalian cells (e.g., HEK293T or a relevant cancer cell line)

  • Cell culture medium and reagents

  • NF-κB luciferase reporter plasmid (contains the luciferase gene under the control of an NF-κB responsive promoter)

  • A control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Damnacanthal or its analogues

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed the cells in a 96-well plate. On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment and Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (damnacanthal or its analogues). After a pre-incubation period (e.g., 1 hour), stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway. Include appropriate controls (unstimulated, stimulated without compound).

  • Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) to allow for luciferase gene expression.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Transfer the cell lysates to an opaque 96-well plate. Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) sequentially using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. The inhibitory effect of the compounds on NF-κB activation is determined by comparing the normalized luciferase activity in the compound-treated, stimulated wells to the stimulated control wells.

Conclusion

The structure-activity relationship of this compound and its analogues reveals a compelling narrative of how subtle chemical modifications can profoundly influence biological outcomes. The data strongly suggests that the anthraquinone scaffold is a privileged structure for the development of both anticancer and anti-inflammatory agents. The key to unlocking the full therapeutic potential of these compounds lies in a continued, systematic exploration of their chemical space, coupled with a deep understanding of their interactions with critical cellular signaling pathways. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.

References

Safety Operating Guide

Navigating the Disposal of Damnacanthol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle Damnacanthol with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3][4] All handling of the compound, particularly when in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, and labeling, in adherence with institutional and local regulations.

1. Waste Segregation: The First Line of Defense

Proper segregation is the cornerstone of safe chemical waste management.[5] this compound waste should be categorized and collected at the point of generation.

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, compatible hazardous waste container.[6][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.[6][8] Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5] Halogenated and non-halogenated solvent wastes should generally be kept separate.[5]

  • Aqueous Waste: For highly diluted aqueous solutions, consult your local EHS guidelines. Some institutions may permit drain disposal for small quantities of certain non-hazardous, biodegradable substances after neutralization, but this should be confirmed.[9][10][11] Given that this compound is classified as harmful to aquatic life, drain disposal is not recommended without explicit approval.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5] After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.[6][11]

2. Container Management: Ensuring Secure Containment

The integrity of waste containers is critical to prevent leaks and spills.

  • Compatibility: Ensure the waste container material is compatible with the chemical waste.[6][7] For this compound, which is a solid at room temperature, a robust, sealable plastic or glass container is appropriate.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9] If it is a mixture, list all components and their approximate concentrations.[6][9] The date of waste accumulation should also be clearly marked.[9]

  • Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[5][7] Funnels should not be left in the container opening.[5]

3. Storage and Collection: The Final Steps

Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be under the control of laboratory personnel and away from general traffic.[6] Ensure that incompatible waste streams are segregated within the SAA to prevent accidental mixing.[6][9]

Once the waste container is full, or in accordance with your institution's pickup schedule, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.[12]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Damnacanthol_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa ehs_pickup Arrange for EHS/ Contractor Pickup saa->ehs_pickup

Caption: Logical workflow for the disposal of this compound waste.

Quantitative Data Summary

As specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste management.

ParameterGuidelineSource
Waste Container Filling Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[8]
Satellite Accumulation Area (SAA) Storage Time Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year. Full containers must be removed within three days.[9]
pH of Aqueous Waste for Potential Drain Disposal pH should be adjusted to between 5.0 and 12.5 before considering drain disposal (subject to institutional approval).[9][11]

By adhering to these established principles of chemical waste management, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for final authority on disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.